Benzyl-PEG5-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7/c19-18(20)6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKSQIHLMQRCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl-PEG5-acid structure and molecular weight.
This guide provides a comprehensive overview of the chemical and physical properties of Benzyl-PEG5-acid, a versatile bifunctional linker molecule. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative that incorporates a benzyl group and a terminal carboxylic acid. This heterobifunctional structure allows for its use in a variety of bioconjugation applications. The PEG chain, consisting of five ethylene glycol units, imparts increased hydrophilicity to the molecule and any conjugate it is a part of, which can improve solubility and bioavailability.[1] The benzyl group serves as a protecting group for the alcohol, while the carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C18H28O7 | [1][2] |
| Molecular Weight | 356.41 g/mol | [1] |
| CAS Number | 2514948-41-3 | |
| Purity | ≥98% | |
| IUPAC Name | 1-phenyl-2,5,8,11,14-pentaoxaheptadecan-17-oic acid | |
| Storage Temperature | 2-8°C (Inert atmosphere) |
Molecular Structure and Functionality
The structure of this compound is central to its utility. The molecule consists of a benzyl ether at one terminus and a carboxylic acid at the other, connected by a five-unit polyethylene glycol chain.
This unique arrangement allows for a two-step conjugation strategy. The carboxylic acid can be activated and reacted with an amine-containing molecule. Subsequently, the benzyl group can be removed to deprotect the terminal alcohol for further functionalization.
Application in PROTAC Synthesis
This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the two recruited proteins.
The general workflow for incorporating this compound into a PROTAC is outlined below.
References
An In-depth Technical Guide to the Mechanism of Action of Benzyl-PEG5-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG5-acid, a heterobifunctional linker, and its mechanism of action in bioconjugation. The guide will delve into the core principles of its reactivity, detail experimental protocols for its use, present quantitative data for characterization, and illustrate key processes with diagrams.
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring a benzyl group, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This structure imparts unique properties beneficial for the modification of biomolecules such as proteins, peptides, and antibodies. The PEG5 linker enhances the water solubility of the modified molecule, while the terminal carboxylic acid serves as a reactive handle for covalent attachment to biomolecules.[3] The benzyl group, in the broader context of PEG linkers, often functions as a stable protecting group for a terminal hydroxyl or amine, which can be selectively removed under specific conditions, such as hydrogenolysis.[4][5] However, in the context of this compound's use as a linker via its carboxylic acid, the benzyl group is a stable, non-reactive component during the primary conjugation reaction. A primary application for this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: Amide Bond Formation
The primary mechanism of action for this compound in bioconjugation involves the formation of a stable amide bond between its carboxylic acid group and a primary amine on a target biomolecule, typically the ε-amine of a lysine residue or the N-terminal α-amine. Carboxylic acids themselves are not sufficiently reactive to readily form amide bonds with amines under physiological conditions. Therefore, an activation step is required. The most common and efficient method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
The process can be broken down into two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amine Coupling: This unstable intermediate can react in one of two ways: it can be attacked by a primary amine to form the desired amide bond, or it can be hydrolyzed in an aqueous environment, regenerating the carboxylic acid. To improve efficiency and allow for a more controlled reaction, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is significantly more resistant to hydrolysis and can be efficiently coupled to a primary amine on the target biomolecule, forming a stable amide linkage and releasing NHS.
The following diagram illustrates this two-step mechanism:
Quantitative Data Presentation
The efficiency of the bioconjugation reaction and the characterization of the resulting conjugate are critical for any application. The following tables summarize key quantitative parameters and analytical techniques.
Table 1: Typical Reaction Parameters for this compound Conjugation
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1 : 1.2-2 : 1.2-2 | Excess EDC and NHS are used to drive the reaction towards the formation of the NHS ester. |
| pH (Activation Step) | 4.5 - 6.0 | Favors the activation of the carboxylic acid by EDC. |
| pH (Coupling Step) | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with primary amines on the biomolecule. |
| Reaction Time (Activation) | 15 - 60 minutes | Typically sufficient for the formation of the NHS ester. |
| Reaction Time (Coupling) | 2 - 12 hours | Can vary depending on the reactivity of the biomolecule and the desired degree of labeling. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize protein degradation. |
Table 2: Analytical Techniques for Characterization of PEGylated Proteins
| Technique | Information Provided | Key Considerations |
| SDS-PAGE | Apparent molecular weight increase, estimation of degree of PEGylation, purity. | PEGylated proteins migrate slower than their actual molecular weight would suggest due to the hydrodynamic volume of the PEG chain. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Precise molecular weight of the conjugate, determination of the number of attached PEG chains (degree of PEGylation), heterogeneity of the product. | Polydispersity of PEG can complicate spectra. Charge state distribution needs careful interpretation. |
| HPLC (SEC, RP-HPLC, HIC) | Purity of the conjugate, separation of different PEGylated species, quantification. | Size-Exclusion Chromatography (SEC) separates based on hydrodynamic volume. Reversed-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) separate based on hydrophobicity. |
| NMR Spectroscopy | Confirmation of covalent linkage, determination of the degree of PEGylation. | Can provide quantitative information on the number of PEG chains attached. |
| UV-Vis Spectroscopy | Protein concentration (at 280 nm). If PEG has a chromophore, it can be used for quantification. | PEG itself does not typically absorb at 280 nm. |
| Colorimetric Assays (e.g., Barium-Iodide) | Quantification of total PEG content. | Requires a standard curve of known PEG concentrations. |
Experimental Protocols
Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes a general procedure for the covalent attachment of this compound to a protein containing accessible primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; PBS, pH 7.4 for coupling)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the activation buffer.
-
Activation of this compound:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.
-
Add a 2 to 10-fold molar excess of this compound to the protein solution.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS (relative to the this compound) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended): To achieve optimal pH for the coupling reaction, perform a rapid buffer exchange of the activated protein-PEG mixture into the coupling buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Coupling Reaction: Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by purifying the PEGylated protein using a desalting column or dialysis against a suitable storage buffer.
The following diagram illustrates the experimental workflow:
Characterization of the PEGylated Protein
SDS-PAGE Analysis:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.
-
Mix a small aliquot of the purified conjugate with SDS-PAGE loading buffer (with and without a reducing agent to assess disulfide bond integrity).
-
Load the samples onto the gel alongside a molecular weight marker and the unmodified protein as a control.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Analyze the gel for a shift in the apparent molecular weight of the protein bands, which indicates successful PEGylation. The presence of multiple bands may indicate different degrees of PEGylation.
Mass Spectrometry Analysis:
-
Prepare the purified conjugate for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer like ammonium acetate).
-
For ESI-MS, infuse the sample into the mass spectrometer. For MALDI-TOF, spot the sample onto a MALDI plate with an appropriate matrix.
-
Acquire the mass spectrum over a suitable mass range.
-
Process the data to determine the molecular weight of the PEGylated protein. The mass difference between the modified and unmodified protein will correspond to the mass of the attached this compound moieties. Multiple peaks will indicate varying degrees of PEGylation.
Stability of the Conjugate
The amide bond formed between this compound and the biomolecule is highly stable under typical physiological conditions. This stability is due to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond. This makes the resulting bioconjugate suitable for in vitro and in vivo applications where long-term stability is required.
Conclusion
This compound is a valuable heterobifunctional linker for bioconjugation, enabling the stable attachment of a PEG spacer to biomolecules through a robust and well-characterized mechanism. The use of EDC/NHS chemistry provides an efficient means of activating the terminal carboxylic acid for reaction with primary amines. Careful control of reaction conditions and thorough characterization of the resulting conjugate using a combination of analytical techniques are essential for successful and reproducible bioconjugation. This guide provides the foundational knowledge and practical protocols to aid researchers in the effective application of this compound in their drug development and research endeavors.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
The Lynchpin of Bioconjugation: A Technical Guide to Benzyl-PEG5-acid in Biomedical Research
For Immediate Release
San Diego, CA – November 28, 2025 – In the intricate landscape of biomedical research and drug development, the precise and stable linkage of molecules is paramount. Benzyl-PEG5-acid, a heterobifunctional linker, has emerged as a critical tool for scientists, enabling the synthesis of complex bioconjugates with enhanced therapeutic potential. This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols and a framework for data presentation to researchers, scientists, and drug development professionals.
Core Attributes of this compound
This compound is a polyethylene glycol (PEG) derivative characterized by two distinct functional ends: a benzyl group and a carboxylic acid. This unique structure underpins its versatility in bioconjugation. The terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through stable amide bond formation. The benzyl group serves as a protecting group for a hydroxyl functionality, which can be selectively removed under specific conditions to allow for further chemical modification. The five-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and immunogenicity.
Key Applications in Biomedical Research
The unique architecture of this compound lends itself to a variety of cutting-edge biomedical applications:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound can serve as a flexible linker to connect a protein-targeting ligand and an E3 ubiquitin ligase-binding ligand, forming the core structure of a PROTAC. The PEG component of the linker can influence the solubility, cell permeability, and ternary complex formation of the final PROTAC molecule.
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells. This compound can be utilized to conjugate a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG linker can improve the solubility and stability of the ADC, potentially leading to a better safety profile and therapeutic index.
-
Nanoparticle Functionalization for Drug Delivery: The surface of nanoparticles can be modified with this compound to improve their biocompatibility and drug-carrying capacity. The PEG chain creates a hydrophilic shell that can reduce clearance by the reticuloendothelial system, prolonging circulation time. The carboxylic acid can be used to attach targeting ligands or therapeutic molecules to the nanoparticle surface.
Data Presentation: A Framework for Quantitative Analysis
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. The following templates are provided as a guide for researchers to record their findings.
Table 1: Characterization of a this compound containing PROTAC
| PROTAC Identifier | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Example: PROTAC-X | e.g., BRD4 | e.g., Pomalidomide | This compound | Data | Data | e.g., HeLa |
Table 2: Physicochemical Properties of an ADC Synthesized with this compound
| ADC Identifier | Antibody | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) |
| Example: ADC-Y | e.g., Trastuzumab | Data | Data | Data |
Table 3: Characteristics of Nanoparticles Functionalized with this compound
| Nanoparticle Formulation | Core Material | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Example: NP-Z | e.g., PLGA | Data | Data | Data | Data |
Mandatory Visualizations: Workflows and Pathways
Visual representations of experimental processes and biological mechanisms are crucial for clear communication. The following diagrams, created using the DOT language, illustrate key workflows involving this compound.
Navigating the Synthesis Landscape: A Technical Guide to Benzyl-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and storage recommendations for Benzyl-PEG5-acid, a versatile bifunctional linker crucial in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is paramount to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes.
Chemical and Physical Properties
This compound, with the chemical formula C18H28O7 and a molecular weight of approximately 356.41 g/mol , is a polyethylene glycol (PEG) derivative featuring a benzyl-protected hydroxyl group and a terminal carboxylic acid.[1][2] This structure imparts both hydrophilicity, due to the PEG chain, and functionality for further chemical modification. The physical form of this compound can vary, appearing as a liquid, solid, or semi-solid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C18H28O7 | |
| Molecular Weight | 356.41 g/mol | |
| CAS Number | 2514948-41-3 | |
| Physical Form | Liquid, solid, or semi-solid | |
| Solubility | Soluble in water, ethanol, DMF, dichloromethane, toluene, acetonitrile. |
Safety and Toxicology
While specific toxicological data for this compound is limited, data for related polyethylene glycol (PEG) compounds indicate a generally low order of acute toxicity. However, as with any chemical reagent, appropriate caution should be exercised.
Hazard Identification:
-
Eye Irritation: May cause serious eye irritation.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
Table 2: Toxicological Data for Representative Polyethylene Glycols (PEGs)
| Compound | Test | Species | Route | LD50 | Reference |
| Polyethylene glycol 200 | LD50 | Rat | Oral | 28,000 - 36,000 mg/kg | |
| Polyethylene glycol 8000 | LD50 | Rat | Oral | >50,000 mg/kg | |
| Polyethylene glycol 8000 | LD50 | Rabbit | Dermal | >20,000 mg/kg | |
| Poly(ethylene glycol) | LD50 | Rat | Oral | >2,000 mg/kg | |
| Polyethylene glycol | LD50 | Rabbit | Dermal | >20 g/kg |
It is important to note that the benzyl group and the carboxylic acid moiety may impart different toxicological properties than those of unmodified PEGs. A thorough risk assessment should be conducted before handling.
Handling Procedures
Due to the hygroscopic nature of PEGs and the potential for reactivity of the carboxylic acid, proper handling techniques are essential to maintain the quality and reactivity of this compound. The following procedures are recommended.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or volatile solutions to minimize inhalation exposure.
General Handling Workflow
The following diagram outlines the general workflow for handling this compound, from receiving to use in an experiment.
Caption: General workflow for handling this compound.
Experimental Protocol: General Procedure for Coupling this compound to an Amine
This protocol provides a general guideline for the amide coupling of this compound to an amine-containing molecule, a common step in the synthesis of PROTACs and other conjugates.
Materials:
-
This compound
-
Amine-containing substrate
-
Coupling agent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the amine base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the amine-containing substrate (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
Storage Recommendations
Proper storage is critical to prevent degradation of this compound. The primary concerns are moisture and temperature. PEGs are known to be hygroscopic and can undergo oxidation, which can be accelerated by heat and light.
Recommended Storage Conditions:
-
Temperature: Store at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
-
Container: Keep in a tightly sealed container.
-
Light: Protect from light.
The following decision tree can guide the user to the appropriate storage conditions.
Caption: Decision tree for appropriate storage of this compound.
Table 3: Chemical Incompatibility
| Class of Compound | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitric Acid | Can lead to degradation of the PEG chain and benzyl ether. |
| Strong Acids | Concentrated Sulfuric Acid | May catalyze degradation of the PEG chain. |
| Strong Bases | Sodium Hydroxide | Can deprotonate the carboxylic acid and potentially hydrolyze esters if present. |
Disposal
All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines. In general, chemical waste should be collected in a designated, properly labeled, and sealed container.
By adhering to these safety, handling, and storage recommendations, researchers can ensure the integrity of this compound and contribute to a safe and productive laboratory environment.
References
The Strategic Application of Benzyl-PEG5-acid in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity, solubility, and pharmacokinetic profiles of novel drug candidates. Within this context, functionalized linkers play a pivotal role in the design and efficacy of complex drug delivery systems. This technical guide provides an in-depth review of Benzyl-PEG5-acid, a heterobifunctional linker increasingly utilized in cutting-edge drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for drug conjugates solely utilizing this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and the broader field of PEGylated drug delivery to provide a comprehensive and practical resource.
Core Concepts: The Role of this compound in Drug Conjugate Design
This compound is a molecule featuring three key functional components: a benzyl group, a polyethylene glycol (PEG) spacer of five ethylene glycol units, and a terminal carboxylic acid. This distinct architecture imparts several advantageous properties to drug delivery systems:
-
Hydrophilicity and Solubility: The PEG chain significantly enhances the aqueous solubility of hydrophobic drug molecules, which can improve their bioavailability and formulation characteristics.[1][2][3]
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can shield conjugated molecules from the immune system, potentially reducing immunogenicity and increasing circulation time.[1]
-
Defined Spacer Length: The discrete length of the PEG5 chain provides a precise and flexible spacer to connect a targeting moiety and a therapeutic agent. This is crucial for optimizing the spatial orientation of the two components to ensure proper interaction with their respective biological targets.
-
Bifunctional Reactivity: The terminal carboxylic acid allows for covalent conjugation to amine-containing molecules, such as targeting ligands or therapeutic agents, through amide bond formation. The benzyl group serves as a stable protecting group for the other terminus of the PEG chain.[4]
The primary application of this compound and similar structures is in the synthesis of PROTACs. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Quantitative Data: Representative Physicochemical and Biological Properties
Table 1: Representative Physicochemical Properties of a Hypothetical this compound Drug Conjugate
| Property | Unconjugated Drug | Drug-linker Conjugate | Rationale for Change |
| Molecular Weight (Da) | 450 | 806.4 | Addition of this compound (MW: 356.4) |
| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate (1-5 mg/mL) | Increased hydrophilicity from the PEG chain. |
| LogP | 4.5 | 2.8 | The hydrophilic PEG chain decreases lipophilicity. |
| Drug Loading (%) | N/A | ~55.8% | Calculated as (MW of Drug / MW of Conjugate) * 100 |
Table 2: Representative In Vitro Biological Activity of a Hypothetical PROTAC with a Benzyl-PEGn-acid Linker
| Linker | DC50 (nM)¹ | Dmax (%)² | Cell Viability IC50 (nM) | Rationale for Variation |
| Benzyl-PEG3-acid | 85 | 90 | 120 | Shorter linker may lead to suboptimal ternary complex formation. |
| This compound | 45 | 95 | 60 | Optimal linker length for efficient ternary complex formation. |
| Benzyl-PEG8-acid | 60 | 92 | 85 | Longer linkers can sometimes slightly decrease efficacy due to excessive flexibility. |
¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum percentage of protein degradation.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following sections provide detailed, representative methodologies for the synthesis and evaluation of a drug conjugate utilizing a Benzyl-PEG-acid linker.
Synthesis and Purification of a this compound Drug Conjugate
This protocol describes the coupling of this compound to an amine-containing drug molecule.
Materials:
-
This compound
-
Amine-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM. Add DCC (1.2 equivalents) and stir the reaction mixture at room temperature for 2 hours. A white precipitate of dicyclohexylurea will form.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the precipitate with a small amount of DCM.
-
Coupling Reaction: Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. Add the filtered solution of the activated this compound-NHS ester to the drug solution. Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to obtain the pure this compound drug conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC.
In Vitro Drug Release Study (for cleavable conjugates)
This protocol is applicable if a cleavable moiety is incorporated into the linker. For a stable amide linkage, drug release would typically occur after enzymatic degradation of the targeting moiety (e.g., an antibody in an ADC).
Materials:
-
This compound drug conjugate
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane with appropriate molecular weight cut-off (MWCO)
-
Incubator at 37°C
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Dissolve a known amount of the drug conjugate in a small volume of release medium (PBS).
-
Dialysis Setup: Place the drug conjugate solution into a dialysis bag and seal it. Place the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS at pH 7.4 or pH 5.5) to ensure sink conditions.
-
Incubation: Incubate the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the amount of released drug in the collected samples by HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. Fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.
Western Blot for PROTAC-mediated Protein Degradation
This protocol is to assess the efficacy of a PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC with this compound linker
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the level of target protein degradation relative to the loading control.
Mandatory Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the use of this compound in drug delivery.
Caption: A generalized workflow for the synthesis of a this compound drug conjugate.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Conclusion
This compound represents a versatile and valuable tool in the arsenal of drug development professionals, particularly for the construction of sophisticated drug delivery systems like PROTACs. Its well-defined structure, which combines a hydrophilic PEG spacer with reactive functional groups, allows for the precise engineering of drug conjugates with improved physicochemical and pharmacokinetic properties. While the direct application of this compound in clinically evaluated drug delivery systems is not yet widely reported, the principles and representative data outlined in this guide provide a strong foundation for its rational application in the design of next-generation targeted therapies. Further research into drug conjugates utilizing this specific linker will be invaluable in fully elucidating its potential and optimizing its use in clinical candidates.
References
In-Depth Technical Guide: Benzyl-PEG5-acid
CAS Number: 2514948-41-3
This technical guide provides a comprehensive overview of Benzyl-PEG5-acid, a heterobifunctional linker commonly employed in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Properties
This compound is a molecule featuring a benzyl ether at one terminus and a carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) chain. This structure imparts a unique combination of properties that are highly valuable in the construction of complex bioconjugates.
| Property | Value | Source(s) |
| CAS Number | 2514948-41-3 | [1] |
| Molecular Formula | C₁₈H₂₈O₇ | [1] |
| Molecular Weight | 356.4 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or solid | |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
The benzyl group serves as a stable, non-reactive protecting group for the hydroxyl terminus of the PEG chain, while the carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as ligands for target proteins or E3 ubiquitin ligases. The hydrophilic PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available pentaethylene glycol. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
This protocol involves a two-step synthesis: monobenzylation of pentaethylene glycol followed by oxidation of the terminal alcohol to a carboxylic acid.
Step 1: Monobenzylation of Pentaethylene Glycol
-
Materials:
-
Pentaethylene glycol
-
Benzyl chloride
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a solution of pentaethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). b. Stir the mixture at room temperature for 1 hour. c. Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of water. g. Extract the aqueous layer with ethyl acetate. h. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield Benzyl-PEG5-alcohol.
Step 2: Oxidation to this compound
-
Materials:
-
Benzyl-PEG5-alcohol (from Step 1)
-
Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Acetone
-
Isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve Benzyl-PEG5-alcohol (1 equivalent) in acetone and cool to 0°C. b. Add Jones reagent dropwise until a persistent orange color is observed. c. Stir the reaction at 0°C for 1 hour, then at room temperature for 4-6 hours. d. Quench the reaction by adding isopropanol until the orange color disappears. e. Remove the acetone under reduced pressure. f. Add water and extract the product with dichloromethane. g. Wash the organic layer with water and then extract the acidic product into a saturated aqueous NaHCO₃ solution. h. Acidify the aqueous layer to pH 2-3 with 1M HCl. i. Extract the product with dichloromethane. j. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Purification and Characterization
The final product should be purified by column chromatography or preparative high-performance liquid chromatography (HPLC). Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the structure and purity.
Application in PROTAC Synthesis
This compound is a valuable building block for the synthesis of PROTACs. The carboxylic acid moiety can be activated and coupled to an amine-containing ligand for either the target protein or an E3 ligase.
Experimental Protocol: Amide Coupling
-
Materials:
-
This compound
-
Amine-containing ligand (e.g., for VHL or CRBN E3 ligase)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve this compound (1 equivalent) and the amine-containing ligand (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the product by column chromatography or preparative HPLC.
Visualization of a PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.
Caption: General workflow for the synthesis of this compound and its use in PROTAC assembly.
Signaling Pathway: PROTAC Mechanism of Action
The ultimate goal of synthesizing a PROTAC using this compound is to induce the degradation of a target protein. The following diagram illustrates the catalytic mechanism of action of a PROTAC.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Benzyl-PEG5-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of molecules with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug delivery and bioconjugation. PEGylation can enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents, peptides, proteins, and nanoparticles. Benzyl-PEG5-acid is a discrete PEG linker featuring a terminal carboxylic acid and a benzyl-protected hydroxyl group. The carboxylic acid moiety allows for straightforward conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-functionalized surfaces, through the formation of a stable amide bond.
This document provides a detailed protocol for the conjugation of this compound to primary amines using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation of this compound to a primary amine is a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).
-
Activation of Carboxylic Acid: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate can be unstable in aqueous solutions. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This enhances the coupling efficiency and allows for a two-step reaction procedure.[1][2]
-
Amide Bond Formation: The NHS ester of this compound readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[3]
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) is depicted below.
Caption: Experimental workflow for conjugating this compound to a primary amine.
Data Presentation: Recommended Reagent Concentrations and Ratios
The optimal molar ratios of the coupling reagents are crucial for efficient conjugation while minimizing side reactions. The following table summarizes recommended ranges for the key reactants.
| Reagent | Molar Ratio (relative to this compound) | Purpose | References |
| EDC | 1:1 to 10:1 | Activation of the carboxylic acid group. | [4] |
| NHS/Sulfo-NHS | 1:1 to 5:1 | Stabilization of the activated intermediate to form an amine-reactive NHS ester. | [1] |
| Amine-containing Molecule | 1:1 to 1:20 (Linker:Amine) | The ratio should be optimized based on the desired degree of labeling and the number of available primary amines on the target molecule. |
Experimental Protocols
This protocol provides a general guideline for the conjugation of this compound to a protein. The conditions may require optimization for specific applications.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0; 1 M hydroxylamine, pH 8.5; or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Step-by-Step Protocol
1. Reagent Preparation
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mg/mL).
-
Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein). Ensure the buffer does not contain primary amines (e.g., Tris).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
2. Activation of this compound
-
In a microcentrifuge tube, combine the desired molar equivalents of this compound stock solution, EDC solution, and NHS/Sulfo-NHS solution.
-
The activation reaction is most efficient at a pH between 4.5 and 6.0.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Primary Amine
-
Add the activated this compound mixture to the solution of the amine-containing molecule.
-
The reaction with primary amines is most efficient at a pH between 7.2 and 8.0. If the activation was performed at a lower pH, the pH of the reaction mixture should be raised to this range by adding the Coupling Buffer.
-
The reaction can be incubated for 2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
5. Purification of the Conjugate
-
Remove excess reagents and byproducts by subjecting the reaction mixture to dialysis, size-exclusion chromatography (SEC), or by using a desalting column. The choice of purification method will depend on the properties of the conjugated molecule.
6. Characterization of the Conjugate
-
The successful conjugation and the degree of labeling can be assessed by various analytical techniques, including:
-
SDS-PAGE: An increase in the molecular weight of a protein conjugate will be observable.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate.
-
HPLC: To assess the purity of the conjugate.
-
UV-Vis Spectroscopy: If the target molecule has a characteristic absorbance, changes in the spectrum may indicate conjugation.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS due to hydrolysis. | Use fresh, high-quality reagents and prepare solutions immediately before use. Store reagents under desiccated conditions. |
| pH of the activation or coupling step is not optimal. | Ensure the Activation Buffer is at pH 4.5-6.0 and the Coupling Buffer is at pH 7.2-8.0. | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as MES and PBS for the reaction. | |
| Precipitation of the Conjugate | High degree of PEGylation leading to changes in solubility. | Reduce the molar excess of this compound used in the reaction. |
| The protein is not stable under the reaction conditions. | Perform the conjugation at a lower temperature (e.g., 4°C) or for a shorter duration. |
Signaling Pathway Diagram Example: PROTAC Application
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PROTAC brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC signaling pathway utilizing a Benzyl-PEG5 linker.
References
Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing Benzyl-PEG5-acid as a linker. These guidelines are intended for researchers, scientists, and drug development professionals familiar with organic synthesis techniques.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two ligands.[2]
The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility.[3] this compound is a PEG-based linker that offers a balance of flexibility and a defined length to optimize the spatial orientation of the two ligands. The benzyl group serves as a protecting group for a terminal alcohol, while the carboxylic acid provides a reactive handle for conjugation.
General Principles of PROTAC Synthesis with this compound
The synthesis of PROTACs is a modular process that allows for the convergent assembly of the final molecule. Key synthetic strategies for incorporating the this compound linker typically involve amide bond formation. This involves the coupling of the carboxylic acid of the linker with an amine-functionalized POI ligand or E3 ligase ligand.
The general workflow for synthesizing a PROTAC using this compound can be conceptualized as follows:
References
Step-by-step guide for antibody-drug conjugate (ADC) development with Benzyl-PEG5-acid.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the bifunctional linker, Benzyl-PEG5-acid. The protocols outlined herein cover the entire workflow, from the initial conjugation of the payload to the linker and subsequent attachment to the antibody, through to the comprehensive characterization and functional analysis of the final ADC product.
The use of Polyethylene Glycol (PEG) linkers, such as this compound, in ADC development offers several advantages. The PEG moiety enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3] The defined length of the PEG5 linker provides a precise spacer between the antibody and the cytotoxic payload, which can influence the ADC's stability and efficacy.[4][5]
Overall Workflow for ADC Development
The development of an ADC using this compound is a multi-step process that begins with the synthesis of the drug-linker conjugate, followed by its conjugation to the monoclonal antibody (mAb). The resulting ADC is then rigorously purified and characterized to ensure its quality, stability, and potency.
Experimental Protocols
Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of an amine-containing cytotoxic payload to the carboxylic acid group of this compound using carbodiimide chemistry.
Materials:
-
Amine-containing cytotoxic payload
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Protocol:
-
Dissolution of Reagents:
-
Dissolve the amine-containing payload (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
Add the EDC/NHS solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the payload solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight. The reaction progress can be monitored by LC-MS.
-
-
Purification of the Drug-Linker Conjugate:
-
Upon completion of the reaction, purify the drug-linker conjugate using a C18 RP-HPLC column.
-
Use a gradient of acetonitrile in water (both containing 0.1% formic acid) for elution.
-
Collect the fractions containing the purified product and confirm its identity and purity by LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the purified drug-linker conjugate to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Drug-Linker conjugate
-
EDC and Sulfo-NHS (or NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Protocol:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise mAb concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (typically a 5-10 fold molar excess over the antibody) in DMSO.
-
In a separate tube, dissolve EDC (1.5 equivalents to the drug-linker) and Sulfo-NHS (1.5 equivalents to the drug-linker) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the drug-linker solution and incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
ADC Characterization
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the average DAR and the distribution of different drug-loaded species.
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm.
-
Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, and a broader distribution for lysine-linked ADCs) will be separated based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.
Aggregation Analysis by SEC-HPLC
Size-Exclusion Chromatography (SEC) is used to determine the amount of high molecular weight species (aggregates) and fragments in the ADC preparation.
Methodology:
-
Column: A SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer such as 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5.
-
Flow Rate: Isocratic flow.
-
Detection: UV at 280 nm.
-
Analysis: The chromatogram will show a main peak for the monomeric ADC and potentially smaller peaks for aggregates (eluting earlier) and fragments (eluting later). The percentage of each species is calculated from the peak areas.
Intact Mass Analysis by Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the ADC and to determine the DAR.
Methodology:
-
Technique: Typically Liquid Chromatography coupled to Mass Spectrometry (LC-MS) under native or denaturing conditions.
-
Analysis: The mass spectrum will show a distribution of peaks corresponding to the different drug-loaded species. The mass difference between the peaks corresponds to the mass of the drug-linker conjugate. This allows for the confirmation of successful conjugation and the calculation of the average DAR.
Functional Assays
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties
| Linker | Average DAR | % Aggregation (SEC) | Plasma Clearance (mL/day/kg) | In Vitro IC50 (nM) |
| Non-PEG | 3.5 | 15% | ~15 | 0.5 |
| This compound | 3.8 | <5% | ~7 | 0.8 |
| PEG8 | 4.0 | <5% | ~5 | 1.2 |
| PEG12 | 4.1 | <5% | ~5 | 1.5 |
| This table presents representative data illustrating the general trends observed with PEGylated linkers. Actual results will vary depending on the specific antibody, payload, and experimental conditions. |
Table 2: Characterization of a Batch of ADC with this compound
| Parameter | Method | Result | Specification |
| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | 98% | ≥ 95% |
| Free Drug-Linker | RP-HPLC | < 1% | ≤ 2% |
| Endotoxin | LAL Assay | < 0.5 EU/mg | ≤ 1.0 EU/mg |
| In Vitro Potency (IC50) | Cytotoxicity Assay | 0.8 nM | Report Value |
This comprehensive guide provides a robust framework for the development and characterization of ADCs using the this compound linker. Adherence to these detailed protocols will enable researchers to generate high-quality and well-characterized ADCs for further preclinical and clinical evaluation.
References
Application Notes and Protocols for Benzyl-PEG5-acid Activation of Carboxyl Groups for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG5-acid is a versatile, monodisperse polyethylene glycol (PEG) linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a terminal carboxylic acid for covalent attachment to amine-containing molecules, a five-unit PEG chain to enhance solubility and provide a flexible spacer, and a benzyl protecting group.[1][2] This document provides detailed protocols for the activation of the carboxyl group of this compound and its subsequent coupling to primary amines, forming a stable amide bond.
The most common methods for activating carboxylic acids for amine coupling involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or a uronium salt-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C18H28O7 |
| Molecular Weight | 356.41 g/mol |
| CAS Number | 2514948-41-3 |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMF, DMSO, CH2Cl2 |
| Storage | Store at -20°C, desiccated |
Reaction Mechanism and Workflow
The general mechanism for the activation of this compound's carboxyl group with EDC and NHS, followed by coupling to an amine-containing molecule (R-NH2), is a two-step process. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable NHS ester. The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.
Alternatively, coupling reagents like HATU can be used, which directly activate the carboxylic acid to form a highly reactive HOAt ester, which then efficiently reacts with the amine.
Below are diagrams illustrating the chemical reaction pathway and a general experimental workflow for the process.
Quantitative Data Summary
The efficiency and rate of the coupling reaction can be influenced by several factors, including the choice of coupling reagent, pH, temperature, and the nature of the amine-containing molecule. The following table provides a summary of typical reaction parameters and expected outcomes based on literature for similar PEG-acid conjugations. Note: These values are illustrative and should be optimized for each specific application.
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Molar Ratio (PEG-Acid:Coupling Reagent:Amine) | 1 : (1.2-2) : (1-1.5) | 1 : 1.2 : 1.1 |
| Typical Solvent | DMF, DMSO, DCM, MES buffer | Anhydrous DMF, DCM |
| Activation Time | 15 - 30 minutes | 5 - 15 minutes |
| Coupling Time | 2 - 24 hours | 1 - 4 hours |
| Optimal pH (Aqueous) | Activation: 4.5-6.0, Coupling: 7.0-8.0 | N/A (typically performed in organic solvent with a non-nucleophilic base) |
| Typical Yield | 60 - 90% | > 90% |
| Common Byproducts | N-acylurea, hydrolyzed NHS-ester | Guanidinium byproduct |
Experimental Protocols
Protocol 1: Amine Coupling using EDC/NHS in an Organic Solvent
This protocol is suitable for coupling this compound to amine-containing small molecules or peptides that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated this compound solution.
-
If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (2-3 eq) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC.
Protocol 2: Amine Coupling using HATU in an Organic Solvent
This protocol is a highly efficient method for amide bond formation and is particularly useful for sterically hindered amines or when rapid reaction times are desired.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-15 minutes at room temperature to form the activated ester.
-
In a separate vial, dissolve the amine-containing molecule (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated this compound mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine) to remove DMF and byproducts.
-
The organic layer should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can then be purified by flash column chromatography or preparative HPLC.
Purification and Characterization
Purification: The purification of the this compound conjugate is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is a common choice for the stationary phase. The mobile phase usually consists of a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
Characterization: The successful conjugation and purity of the final product should be confirmed by analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired conjugate and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the conjugate, particularly for smaller molecule conjugations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Ensure EDC/NHS or HATU is fresh and has been stored properly. Increase the equivalents of the coupling reagent. |
| Hydrolysis of the activated ester. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Low reactivity of the amine. | Switch to a more powerful coupling reagent like HATU. Increase the reaction time and/or temperature. | |
| Presence of multiple products | Side reactions of the amine-containing molecule. | Protect other reactive functional groups on the molecule before coupling. |
| Formation of N-acylurea byproduct (with EDC). | Add NHS to the reaction to form the more stable NHS-ester. | |
| Difficulty in purification | Co-elution of starting materials and product. | Optimize the HPLC gradient and/or try a different stationary phase (e.g., C8 instead of C18). |
| Poor solubility of the conjugate. | Adjust the composition of the mobile phase or try a different purification technique like size-exclusion chromatography for larger bioconjugates. |
References
Application of Benzyl-PEG5-acid in nanoparticle surface modification.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy for enhancing the in vivo performance of nanomedicines. PEGylation confers a hydrophilic shield to the nanoparticle surface, which can lead to improved colloidal stability, reduced opsonization by the mononuclear phagocyte system, and consequently, prolonged systemic circulation times.[1] This "stealth" property is critical for enabling nanoparticles to reach their target tissues effectively.[1][2]
Benzyl-PEG5-acid is a heterobifunctional PEG linker designed for the surface functionalization of nanoparticles. It features two key functional groups:
-
A terminal carboxylic acid (-COOH) group that can be readily conjugated to primary amine groups on the nanoparticle surface through stable amide bond formation.[3]
-
A benzyl ether group at the other terminus, which serves as a protecting group for a hydroxyl functionality. This benzyl group can be selectively removed via hydrogenolysis if further functionalization at that terminus is desired.[3]
The PEG5 (pentaethylene glycol) spacer provides a flexible, hydrophilic chain that enhances the aqueous solubility of the modified nanoparticles. These application notes provide a detailed protocol for the covalent attachment of this compound to amine-functionalized nanoparticles and the subsequent characterization of the PEGylated constructs.
Principle of Surface Modification
The covalent attachment of this compound to amine-functionalized nanoparticles is achieved via a two-step carbodiimide crosslinking chemistry.
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 5.5-6.0).
-
Amide Bond Formation: The NHS-activated this compound is then introduced to the amine-functionalized nanoparticles. The primary amine groups on the nanoparticle surface act as nucleophiles, attacking the NHS ester and forming a stable amide bond, thereby covalently linking the PEG molecule to the nanoparticle. This reaction is most efficient at a neutral to slightly basic pH (7.2-7.5).
Quantitative Data Summary
Successful surface modification with this compound will result in predictable changes to the physicochemical properties of the nanoparticles. The following table summarizes typical data for a model 100 nm amine-functionalized nanoparticle before and after PEGylation.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Bare) | 105 ± 5 | < 0.2 | +35 ± 5 |
| This compound Modified Nanoparticles | 115 ± 7 | < 0.2 | +5 ± 3 |
Note: Data presented are representative and will vary based on the core nanoparticle material, size, and surface amine density.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the steps for activating this compound and conjugating it to nanoparticles that present primary amine groups on their surface (e.g., PLGA, silica, or iron oxide nanoparticles).
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound (e.g., BroadPharm BP-42992)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Deionized (DI) water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with a molecular weight cutoff appropriate for the nanoparticle size)
-
Rotator or orbital shaker
Procedure:
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
In a microcentrifuge tube, add the desired amount of this compound stock solution. A 10 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a recommended starting point for optimization.
-
Add Activation Buffer to the tube.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the amount of this compound.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to generate the NHS-activated ester.
Step 2: Conjugation to Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-suspended; sonicate briefly if necessary.
-
Add the freshly prepared activated this compound solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing (e.g., on a rotator).
Step 3: Quenching and Purification
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge at a speed appropriate for the nanoparticles to pellet them and remove unreacted PEG linker, EDC, NHS, and quenching reagents in the supernatant.
-
Wash the nanoparticles by resuspending the pellet in DI water and repeating the centrifugation step. Perform at least three wash cycles to ensure complete removal of reactants.
-
After the final wash, resuspend the purified this compound modified nanoparticles in a buffer of choice (e.g., PBS) or DI water for storage at 4°C.
Protocol 2: Characterization of Modified Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the bare and PEGylated nanoparticle suspensions in DI water or PBS to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI at 25°C.
-
-
Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation, corresponding to the length of the attached PEG chains. The PDI should remain low (< 0.2) for a monodisperse sample.
2. Zeta Potential Measurement
-
Technique: Laser Doppler Electrophoresis
-
Procedure:
-
Dilute the bare and PEGylated nanoparticle suspensions in 10 mM NaCl or a similar low-ionic-strength buffer.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
-
Expected Outcome: A significant change in zeta potential is expected. For amine-functionalized nanoparticles, which are typically positively charged, the zeta potential will shift towards neutral (closer to 0 mV) after conjugation with the neutrally charged PEG linker.
3. Confirmation of Covalent Attachment
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Lyophilize samples of the bare nanoparticles, this compound, and the PEGylated nanoparticles.
-
Acquire FTIR spectra for each sample.
-
-
Expected Outcome: The spectrum of the PEGylated nanoparticles should show characteristic peaks from both the nanoparticle core and the PEG linker (e.g., C-O-C ether stretches around 1100 cm⁻¹), as well as the appearance of a new amide bond peak (around 1650 cm⁻¹).
Visualizations
References
Purifying Benzyl-PEG5-Acid Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Benzyl-PEG5-acid conjugates. The methodologies outlined are based on established chromatographic techniques for PEGylated molecules, ensuring high purity and recovery of the target conjugate.
Introduction to Purification of PEGylated Conjugates
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of molecules. The purification of PEGylated conjugates, such as those involving this compound, is a critical step to remove unreacted starting materials, excess PEG reagents, and other process-related impurities. The choice of purification method depends on the physicochemical properties of the conjugate, including its size, charge, and hydrophobicity.
Commonly employed techniques for the purification of PEGylated compounds include Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Reversed-Phase Chromatography (RPC).[][2] Each method offers a unique separation mechanism, and they can be used individually or in combination to achieve the desired purity.
Purification Methodologies
The selection of an appropriate purification strategy is paramount for isolating this compound conjugates. Below are detailed descriptions of the most effective methods.
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is a powerful technique for purifying PEGylated compounds based on their hydrophobicity.[][2] The non-polar stationary phase interacts with the hydrophobic regions of the analytes. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase. RPC can effectively separate the desired conjugate from unreacted, more polar starting materials and can also resolve species with different degrees of PEGylation.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge. For this compound conjugates, which contain a terminal carboxylic acid group, anion-exchange chromatography is a suitable choice. The negatively charged carboxyl group will interact with a positively charged stationary phase. The elution is typically performed by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions. IEX is particularly effective in separating the acidic conjugate from neutral or basic impurities.
Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography separates molecules based on their hydrodynamic radius. This technique is well-suited for removing small molecule impurities, such as unreacted starting materials and excess PEGylation reagents, from the larger PEGylated conjugate. SEC is often used as a polishing step to remove aggregates or low molecular weight contaminants.
Data Presentation: Comparison of Purification Methods
The following table summarizes the key parameters and expected outcomes for the different purification methods.
| Parameter | Reversed-Phase Chromatography (RPC) | Ion-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) |
| Stationary Phase (Typical) | C18 or C4 silica | Quaternary ammonium (Anion Ex.) | Porous silica or polymer |
| Mobile Phase | Water/Acetonitrile/Methanol with TFA or Formic Acid | Aqueous buffers with a salt gradient (e.g., NaCl) | Aqueous buffers (e.g., phosphate, Tris) |
| Primary Application | High-resolution separation of conjugate from starting materials and byproducts. | Separation of acidic conjugate from neutral or basic impurities. | Removal of small molecule impurities and aggregates. |
| Resolution | High | High | Moderate |
| Sample Loading Capacity | Moderate to High | High | Low to Moderate |
Experimental Protocols
The following are detailed protocols for the purification of this compound conjugates using the described chromatographic techniques.
Protocol 1: Reversed-Phase HPLC Purification
This protocol is designed for the high-resolution purification of this compound conjugates.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., Jupiter 300 5 µm C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound conjugate dissolved in a minimal amount of Mobile Phase A or a compatible solvent.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to elute all hydrophobic components.
-
Re-equilibrate the column with initial conditions for 10 minutes before the next injection.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the benzyl group).
-
Collect fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS).
-
Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Anion-Exchange Chromatography
This protocol is suitable for separating the acidic this compound conjugate from neutral or basic impurities.
Materials:
-
Ion-exchange chromatography system
-
Strong anion-exchange column (e.g., containing a quaternary ammonium functional group)
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Sample: this compound conjugate dissolved in Mobile Phase A.
Procedure:
-
Equilibrate the anion-exchange column with Mobile Phase A at a flow rate of 1 mL/min.
-
Load the sample onto the column.
-
Wash the column with 5 column volumes of Mobile Phase A to remove any unbound material.
-
Elute the bound conjugate using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength.
-
Collect fractions containing the target conjugate.
-
Desalt the collected fractions if necessary (e.g., by dialysis or size-exclusion chromatography).
-
Analyze the fractions for purity.
-
Pool the pure fractions and lyophilize or store as appropriate.
Protocol 3: Size-Exclusion Chromatography
This protocol is ideal as a final polishing step to remove small molecule impurities or aggregates.
Materials:
-
SEC system with a UV and/or refractive index (RI) detector
-
SEC column with an appropriate molecular weight range (e.g., TSKgel G3000SWXL)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Sample: Purified this compound conjugate from RPC or IEX, concentrated if necessary.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Perform an isocratic elution with the mobile phase for a sufficient time to allow all components to elute.
-
Monitor the elution profile. The conjugate should elute as one of the major peaks, well-separated from any high molecular weight aggregates (eluting earlier) or low molecular weight impurities (eluting later).
-
Collect the fraction corresponding to the pure conjugate.
-
The collected fraction is already in a buffered solution and may be suitable for immediate use or can be lyophilized.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: General purification workflow for this compound conjugates.
Caption: Step-by-step workflow for the Reversed-Phase Chromatography protocol.
Caption: Analytical workflow for confirming the purity and identity of the final product.
References
Application Notes and Protocols for the Characterization of Benzyl-PEG5-acid Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can improve protein solubility, increase in vivo half-life, and reduce immunogenicity. Benzyl-PEG5-acid is a specific, discrete PEGylation reagent that provides a short PEG chain with a terminal carboxylic acid for conjugation to proteins, typically via primary amines (e.g., lysine residues or the N-terminus) through amide bond formation.
Thorough characterization of this compound labeled proteins is a critical step in the development of biotherapeutics to ensure product quality, efficacy, and safety. This involves confirming the successful conjugation, determining the degree of PEGylation, identifying the sites of modification, and assessing the purity and homogeneity of the final product. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound labeled proteins.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound labeled proteins. The following techniques provide complementary information regarding the physicochemical properties of the conjugate.
-
Mass Spectrometry (MS): Provides precise molecular weight information to confirm the covalent attachment of the this compound moiety and to determine the degree of PEGylation (i.e., the number of PEG chains per protein molecule). Peptide mapping by LC-MS/MS is employed to identify the specific amino acid residues that have been modified.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is used to assess the purity of the PEGylated protein, separating the conjugated protein from the unconjugated protein, free PEG reagent, and any aggregates.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. Since PEGylation can mask charged residues on the protein surface, IEX is a powerful tool for separating protein species with different degrees of PEGylation and for resolving positional isomers (proteins PEGylated at different sites).[1][2][][4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of a protein, allowing for the separation of PEGylated and un-PEGylated forms.
-
Capillary Electrophoresis (CE): Separates molecules based on their electrophoretic mobility, which is influenced by both size and charge. CE, particularly sodium dodecyl sulfate capillary gel electrophoresis (SDS-CGE), can be used to assess the purity and heterogeneity of PEGylated proteins.
Experimental Workflows and Protocols
The following diagrams and protocols outline the key experimental procedures for the characterization of this compound labeled proteins.
Diagram 1: Overall Workflow for Characterization
Caption: General workflow for the analytical characterization of this compound labeled proteins.
Protocol 1: Intact Mass Analysis by Mass Spectrometry
Objective: To confirm the covalent attachment of this compound and determine the distribution of PEGylated species.
Methodology:
-
Sample Preparation:
-
Desalt the protein sample using a suitable method, such as a spin desalting column, to remove non-volatile salts.
-
Dilute the desalted protein to a final concentration of 0.1-1.0 mg/mL in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C
-
Mass Range: 1000-5000 m/z (adjust based on expected protein mass and charge states)
-
Data Acquisition: Acquire data in profile mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
Calculate the expected molecular weights for the unconjugated protein and the protein conjugated with one, two, three, etc., this compound molecules (Molecular Weight of this compound = 356.41 Da).
-
Compare the experimentally determined masses with the theoretical masses to confirm PEGylation and determine the degree of modification.
-
Table 1: Example Intact Mass Analysis Data for a Model Protein (15 kDa)
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Protein | 15000.00 | 15000.12 | +0.12 |
| Mono-PEGylated | 15356.41 | 15356.55 | +0.14 |
| Di-PEGylated | 15712.82 | 15712.98 | +0.16 |
| Tri-PEGylated | 16069.23 | 16069.40 | +0.17 |
Protocol 2: Peptide Mapping by LC-MS/MS
Objective: To identify the specific sites of this compound conjugation.
Diagram 2: Peptide Mapping Workflow
Caption: Workflow for identifying PEGylation sites using peptide mapping.
Methodology:
-
Sample Preparation (In-solution digestion):
-
Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein (approximately 50-100 µg) in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine-HCl).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37 °C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to stop the reaction.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
-
LC-MS/MS Analysis:
-
LC System: Use a nano-flow or micro-flow HPLC system with a C18 reversed-phase column.
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Apply a suitable gradient to separate the peptides (e.g., 2-40% B over 60 minutes).
-
MS/MS: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to automatically select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Define a variable modification corresponding to the mass of the this compound attached to potential modification sites (e.g., lysine, N-terminus).
-
Manually validate the MS/MS spectra of identified PEGylated peptides to confirm the site of modification.
-
Table 2: Example Peptide Mapping Results for a Model Protein
| Peptide Sequence | Modification Site | Observed Mass Shift (Da) | Confidence Score |
| K.TADEGVR.L | Lysine (K) | +356.41 | High |
| R.AFQPLK.T | Lysine (K) | +356.41 | High |
| N.TERMINALPEPTIDE.R | N-terminus | +356.41 | Medium |
Protocol 3: Purity Analysis by Size Exclusion Chromatography (SEC)
Objective: To determine the percentage of monomer, aggregate, and fragment in the this compound labeled protein sample.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
SEC column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel G3000SWxl).
-
-
Chromatographic Conditions:
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 10-50 µL (depending on protein concentration).
-
-
Data Analysis:
-
Integrate the peak areas of the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Table 3: Example SEC Purity Analysis Data
| Species | Retention Time (min) | Peak Area | % Area |
| Aggregate | 8.5 | 15,000 | 1.5 |
| Monomer | 10.2 | 975,000 | 97.5 |
| Fragment | 12.1 | 10,000 | 1.0 |
Protocol 4: Separation of PEGylated Species by Ion-Exchange Chromatography (IEX)
Objective: To separate and quantify the different PEGylated forms of the protein (unconjugated, mono-, di-, tri-PEGylated, etc.) and positional isomers.
Diagram 3: IEX Separation Principle
Caption: Principle of separating PEGylated species by ion-exchange chromatography.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
A suitable ion-exchange column (cation or anion exchange, depending on the protein's pI and the buffer pH). For a protein with a pI > 7, a cation exchange column is typically used.
-
-
Chromatographic Conditions (Cation Exchange Example):
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the different PEGylated species based on their elution order (typically, higher PEGylation leads to earlier elution due to charge shielding).
-
Integrate the peak areas to determine the relative abundance of each species.
-
Table 4: Example IEX Analysis Data
| Peak | Identified Species | Retention Time (min) | % Area |
| 1 | Di-PEGylated | 12.5 | 15.2 |
| 2 | Mono-PEGylated (Isomer 1) | 14.8 | 45.3 |
| 3 | Mono-PEGylated (Isomer 2) | 15.3 | 25.1 |
| 4 | Unconjugated Protein | 18.2 | 14.4 |
Conclusion
The comprehensive characterization of this compound labeled proteins requires the application of multiple orthogonal analytical techniques. The protocols and workflows outlined in these application notes provide a robust framework for confirming successful conjugation, determining the degree and sites of PEGylation, and assessing the purity and heterogeneity of the final product. The quantitative data generated from these methods are crucial for process development, quality control, and regulatory submissions in the development of PEGylated biotherapeutics.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Cell Labeling with Benzyl-PEG5-Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cellular components is fundamental to understanding complex biological processes and is a cornerstone of drug development and molecular imaging. Polyethylene glycol (PEG) linkers are widely utilized to improve the solubility and biocompatibility of labeling reagents.[1][2] Benzyl-PEG5-acid is a versatile linker molecule featuring a carboxylic acid group that can be activated for covalent conjugation to amine-containing molecules, such as proteins on the cell surface, and a benzyl group that can serve as a protective group.[3]
These application notes provide a detailed protocol for the covalent labeling of live cells using a custom conjugate of a this compound derivative. The described methodology is based on the principle of amidic bond formation between the activated carboxylic acid of the PEG linker and primary amines on the cell surface proteins. This protocol is intended to serve as a foundational method that can be adapted for various downstream applications, including fluorescence imaging, cell tracking, and studying receptor-ligand interactions.
Data Summary
The following tables summarize typical quantitative data obtained from cell labeling experiments using the described protocol. These values are illustrative and may vary depending on the cell type, the specific this compound conjugate, and experimental conditions.
Table 1: Labeling Efficiency and Cell Viability
| Cell Line | Conjugate Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%)* | Cell Viability (%)** |
| HeLa | 10 | 30 | 85 ± 5 | > 95 |
| Jurkat | 10 | 30 | 78 ± 7 | > 95 |
| HEK293 | 10 | 30 | 92 ± 4 | > 95 |
| HeLa | 25 | 30 | 91 ± 3 | > 90 |
| Jurkat | 25 | 30 | 88 ± 6 | > 90 |
| HEK293 | 25 | 30 | 95 ± 2 | > 90 |
*Labeling efficiency can be determined by flow cytometry or fluorescence microscopy by comparing the signal from labeled cells to a negative control.[4][5] **Cell viability can be assessed using methods such as Trypan Blue exclusion or a commercial viability assay.
Table 2: Fluorescence Intensity of Labeled Cells
| Cell Line | Conjugate Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 10 | 15,000 ± 1,200 |
| Jurkat | 10 | 12,500 ± 1,500 |
| HEK293 | 10 | 18,000 ± 1,100 |
| HeLa | 25 | 35,000 ± 2,500 |
| Jurkat | 25 | 28,000 ± 3,000 |
| HEK293 | 25 | 42,000 ± 2,800 |
Experimental Protocols
This protocol details the steps for labeling live cells with a pre-conjugated this compound derivative (e.g., conjugated to a fluorophore).
Materials
-
Cells of interest cultured in appropriate medium
-
This compound conjugated to a reporter molecule (e.g., fluorophore)
-
Phosphate-Buffered Saline (PBS), sterile
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 5-6)
-
Labeling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)
-
Cell culture plates or imaging-compatible dishes
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol
1. Preparation of Reagents
-
Conjugate Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO. Store at -20°C, protected from light.
-
EDC/NHS Solution: Immediately before use, prepare a 100 mM EDC and 100 mM NHS solution in Activation Buffer.
2. Activation of this compound Conjugate
-
In a microcentrifuge tube, dilute the this compound conjugate stock solution to 1 mM in Activation Buffer.
-
Add EDC and NHS solution to the diluted conjugate solution to a final concentration of 10 mM each.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
3. Cell Preparation
-
Seed cells onto an appropriate culture vessel (e.g., 6-well plate, chambered coverglass) and grow to a confluency of 70-90%.
-
Gently wash the cells twice with pre-warmed, sterile PBS.
4. Cell Labeling
-
Dilute the activated this compound conjugate in Labeling Buffer to the desired final concentration (e.g., 10-50 µM).
-
Remove the PBS from the cells and add the labeling solution.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and conjugate.
5. Washing and Quenching
-
Remove the labeling solution and wash the cells three times with pre-warmed Labeling Buffer to remove unbound conjugate.
-
(Optional but recommended) Add Quenching Buffer and incubate for 5-10 minutes at room temperature to quench any unreacted NHS-ester groups.
-
Wash the cells one final time with PBS or cell culture medium.
6. Imaging and Analysis
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the labeled cells using an appropriate microscopy technique (e.g., fluorescence microscopy, confocal microscopy). For fluorescently labeled cells, use the appropriate excitation and emission filter sets.
Visualizations
Caption: Experimental workflow for labeling live cells with this compound derivatives.
References
- 1. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 2. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2514948-41-3 | BroadPharm [broadpharm.com]
- 4. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Benzyl-PEG5-acid in the Formation of Biocompatible Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] Their high water content and soft, tissue-like physical properties make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2][3] Poly(ethylene glycol) (PEG) is a particularly attractive polymer for hydrogel formation due to its excellent biocompatibility, non-immunogenicity, and resistance to protein adsorption. Benzyl-PEG5-acid is a heterobifunctional PEG linker that can be used in the formation of such biocompatible hydrogels. This molecule contains a terminal carboxylic acid group that can be activated for crosslinking and a benzyl-protected alcohol at the other terminus. The PEG5 unit enhances the hydrophilicity and aqueous solubility of the resulting hydrogel network.
These application notes provide a comprehensive overview of the use of this compound in the formation of biocompatible hydrogels, including detailed protocols and characterization methods.
Key Properties of this compound
| Property | Description | Reference |
| Molecular Formula | C18H28O7 | |
| Molecular Weight | 356.4 g/mol | |
| Functional Groups | Carboxylic Acid (-COOH), Benzyl Ether (-OBn) | |
| Solubility | Enhanced solubility in aqueous environments due to the PEG5 segment. | |
| Reactivity | The carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines, forming stable amide bonds for hydrogel crosslinking. | |
| Biocompatibility | PEG-based materials are generally considered to be highly biocompatible. |
Representative Experimental Protocol: Formation of a Biocompatible Hydrogel using a Carboxyl-Terminated PEG
The following is a representative protocol for the formation of a biocompatible hydrogel using a carboxyl-terminated PEG, such as this compound, and a multi-arm PEG-amine as a crosslinker. This protocol is based on well-established carbodiimide chemistry.
Materials:
-
Carboxyl-terminated PEG (e.g., this compound)
-
Multi-arm PEG-amine (e.g., 4-arm PEG-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
Equipment:
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds)
Protocol:
-
Prepare Precursor Solutions:
-
Dissolve the carboxyl-terminated PEG in PBS to the desired final concentration (e.g., 10% w/v).
-
Dissolve the multi-arm PEG-amine in a separate vial of PBS to the desired final concentration (e.g., 10% w/v), ensuring the molar ratio of amine to carboxyl groups is appropriate for crosslinking (a 1:1 ratio is a good starting point).
-
Prepare stock solutions of EDC and NHS in sterile water. The molar ratio of EDC/NHS to the carboxylic acid groups should typically be between 2:1 and 5:1.
-
-
Activate the Carboxyl Groups:
-
To the carboxyl-terminated PEG solution, add the EDC and NHS stock solutions.
-
Vortex the solution gently for 5-10 minutes at room temperature to activate the carboxylic acid groups.
-
-
Form the Hydrogel:
-
Quickly add the multi-arm PEG-amine solution to the activated carboxyl-terminated PEG solution.
-
Immediately and thoroughly mix the solutions by vortexing for 10-15 seconds.
-
Dispense the mixture into the desired molds before gelation occurs.
-
Allow the hydrogels to crosslink at room temperature or 37°C for a defined period (e.g., 30 minutes to several hours).
-
-
Purification and Swelling:
-
After gelation, carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of sterile PBS to allow them to swell to equilibrium and to remove any unreacted reagents and byproducts.
-
Replace the PBS solution every few hours for the first day, and then daily for 2-3 days.
-
Hydrogel Characterization
Illustrative Data for a Representative PEG Hydrogel
The following table presents hypothetical data for the characterization of a hydrogel formed using the protocol described above.
| Parameter | Method | Illustrative Result |
| Gelation Time | Vial tilt method | ~5 minutes |
| Equilibrium Swelling Ratio | Gravimetric analysis | 15 ± 2 |
| Compressive Modulus | Unconfined compression testing | 50 ± 5 kPa |
| In Vitro Biocompatibility (Cell Viability) | Live/Dead assay with L929 fibroblasts after 24h | > 95% |
| In Vitro Degradation (Enzymatic) | Incubation with collagenase | ~50% mass loss in 7 days |
Visualizing the Workflow and Crosslinking
Applications in Drug Delivery and Tissue Engineering
PEG-based hydrogels are versatile platforms for a range of biomedical applications. Their porous, three-dimensional structure can be tailored to encapsulate and provide sustained release of therapeutic agents, from small molecule drugs to large proteins and even cells. The biocompatibility of PEG minimizes inflammatory responses at the site of implantation, which is crucial for applications in sensitive tissues like the brain.
In tissue engineering, these hydrogels can act as scaffolds that mimic the natural extracellular matrix, providing structural support and cues for cell growth, proliferation, and differentiation. By modifying the hydrogel with specific bioactive molecules, it is possible to create microenvironments that promote the regeneration of tissues such as bone, cartilage, and neural tissue. The injectable nature of many in situ forming PEG hydrogels allows for minimally invasive delivery to target sites within the body.
Conclusion
This compound, with its terminal carboxylic acid and hydrophilic PEG spacer, is a valuable building block for the construction of biocompatible hydrogels. The protocols and characterization methods outlined in these application notes provide a framework for researchers to develop and evaluate novel hydrogel-based systems for drug delivery and tissue engineering. The versatility of PEG chemistry allows for the creation of hydrogels with a wide range of physical and biological properties, tailored to specific biomedical needs.
References
Troubleshooting & Optimization
How to improve low yield in Benzyl-PEG5-acid conjugation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Benzyl-PEG5-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a versatile PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It contains a benzyl group that serves as a protecting group for an alcohol moiety and a terminal carboxylic acid.[1][2][3][4] The carboxylic acid allows for conjugation to amine-containing molecules, while the PEG5 (pentaethylene glycol) spacer enhances the solubility of the resulting conjugate in aqueous media.[3]
Q2: What are the common causes of low yield in this compound conjugation reactions?
Low yields in amide conjugation reactions with this compound can arise from several factors:
-
Ineffective Carboxylic Acid Activation: The most common method for conjugating this compound to an amine is through the activation of the carboxylic acid. If this activation is incomplete, the subsequent reaction with the amine will be inefficient.
-
Hydrolysis of Activated Ester: The activated intermediate, typically an NHS-ester, is susceptible to hydrolysis, especially in the presence of water. This hydrolysis reverts the activated acid back to its original carboxylic acid form, rendering it unreactive towards the amine.
-
Poor Nucleophilicity of the Amine: The amine's reactivity is crucial. Sterically hindered amines or electron-deficient amines (e.g., anilines with electron-withdrawing groups) may exhibit reduced nucleophilicity, leading to a slower and less efficient reaction.
-
Suboptimal Reaction Conditions: Factors such as pH, solvent, temperature, and reagent stoichiometry play a critical role. For instance, EDC/NHS activation is most efficient at a slightly acidic pH (4.5-7.2), while the coupling of the NHS-ester to the amine is favored at a slightly basic pH (7-8).
-
Side Reactions: Besides hydrolysis, other side reactions can occur. For example, with carbodiimide reagents like EDC, an unreactive N-acylurea byproduct can form, which can halt the reaction.
-
Issues with Reagent Quality: Degradation of coupling agents (like EDC) or the presence of impurities in solvents or reactants can significantly impact the reaction outcome. EDC is particularly sensitive to moisture.
-
Difficulties in Purification: The hydrophilic nature of the PEG linker can sometimes complicate the purification process, leading to product loss during workup and isolation.
Q3: How can I improve the activation of the carboxylic acid group of this compound?
To enhance the activation of the carboxylic acid, consider the following:
-
Choice of Coupling Reagents: While EDC/NHS is common, other more potent coupling reagents like HATU can be used, which often result in higher yields and faster reaction times.
-
Reagent Stoichiometry: Using a slight excess of the coupling agents (e.g., 1.2-1.5 equivalents of EDC and NHS relative to the carboxylic acid) can help drive the activation to completion.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the hydrolysis of the activating agents and the activated ester intermediate. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Temperature: Allow sufficient time for the activation step, typically 15-60 minutes at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound conjugation reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Carboxylic Acid Activation | Use a more potent coupling reagent like HATU. Optimize the stoichiometry of EDC/NHS (1.2-1.5 eq.). | HATU is known for its high efficiency and low rate of side reactions. Optimizing reagent ratios ensures complete activation. |
| Hydrolysis of Activated Ester | Perform the reaction under strictly anhydrous conditions. Use freshly opened, high-purity solvents and reagents. | The NHS ester intermediate is highly susceptible to hydrolysis, which deactivates it. |
| Low Amine Nucleophilicity | Increase the reaction temperature. Use a stronger, non-nucleophilic base (e.g., DIPEA) to deprotonate the amine. | Higher temperatures can overcome activation energy barriers. A suitable base ensures the amine is in its more reactive, deprotonated state. |
| Incorrect Reaction pH | For EDC/NHS chemistry, perform the activation step at pH 5-6 and the amine coupling step at pH 7-8. | The pH significantly influences the efficiency of both the activation and coupling steps. |
| Degraded Reagents | Use fresh bottles of coupling reagents, especially EDC, which is moisture-sensitive. | Degraded reagents will have lower activity, leading to incomplete reactions. |
Issue 2: Presence of Multiple Byproducts in the Final Mixture
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of N-acylurea | If using EDC, add NHS to form a more stable NHS-ester intermediate. | NHS reacts with the O-acylisourea intermediate to form an amine-reactive ester, preventing its rearrangement to the unreactive N-acylurea. |
| Side reactions with the amine | If the amine-containing molecule has other reactive functional groups, consider using protecting groups. | Protecting other reactive sites ensures that the conjugation occurs specifically at the desired amine. |
| Hydrolysis of this compound NHS ester | Minimize the time between the activation and the addition of the amine. | The activated ester has a limited half-life in aqueous solutions. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution of product and starting material | Optimize the purification method. Consider reverse-phase HPLC for small molecule conjugates. | The polarity change upon conjugation might be subtle. RP-HPLC can offer better resolution based on hydrophobicity. |
| Loss of product during aqueous workup | If the conjugate has significant water solubility due to the PEG linker, use extraction with more polar organic solvents or employ solid-phase extraction (SPE). | The hydrophilic PEG chain can increase the aqueous solubility of the conjugate, making extraction with non-polar solvents inefficient. |
| Removal of excess PEGylated reagent | Size exclusion chromatography (SEC) or dialysis can be effective for separating the larger conjugate from smaller, unreacted PEG linkers, especially if the amine-containing molecule is a large biomolecule. | These techniques separate molecules based on size, which is a significant differentiator between the conjugate and the unreacted linker. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation using EDC/NHS
This two-step protocol is designed to minimize the hydrolysis of the activated ester.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO (e.g., 10 mg/mL each).
-
-
Activation of this compound:
-
In a reaction vessel under an inert atmosphere, add the this compound solution.
-
Add 1.2-1.5 molar equivalents of EDC and NHS to the this compound solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
-
Conjugation to the Amine:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as reverse-phase HPLC, size exclusion chromatography, or dialysis to remove unreacted reagents and byproducts.
-
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Optimizing Benzyl-PEG5-acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction buffer pH for Benzyl-PEG5-acid coupling to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for activating this compound with EDC and NHS?
A1: The activation of the carboxylic acid group on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] A commonly used buffer for this activation step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[1][4]
Q2: What is the optimal pH for the coupling of the activated this compound to a primary amine?
A2: The subsequent reaction of the NHS-activated this compound with a primary amine is most efficient at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5. This is because the primary amine needs to be in its unprotonated, nucleophilic form to react with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer for this coupling step.
Q3: Can I perform the activation and coupling steps at the same pH?
A3: While it is possible to perform a one-pot reaction at a pH around 7, it is generally less efficient. A two-step protocol, where the activation is carried out at an acidic pH followed by an adjustment to a more alkaline pH for the coupling, is recommended for optimal results. This approach maximizes the efficiency of both the activation and coupling steps while minimizing the hydrolysis of the NHS ester intermediate.
Q4: What types of buffers should I use for the coupling reaction?
A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction. For the activation step, MES buffer is a suitable choice. For the coupling step, phosphate buffers, borate buffers, or bicarbonate buffers are appropriate. Avoid using Tris or glycine buffers, as they contain primary amines that will quench the reaction.
Q5: Why is my coupling efficiency low?
A5: Low coupling efficiency can be attributed to several factors, with suboptimal pH being a primary cause. Ensure that the pH for both the activation and coupling steps is within the optimal ranges. Other potential causes include the use of inappropriate buffers containing competing nucleophiles (e.g., Tris or glycine), hydrolysis of the EDC or the NHS-ester intermediate due to moisture or delayed use, or inactive reagents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no coupling | Suboptimal pH for activation or coupling. | Verify the pH of your buffers. For the activation step with EDC/NHS, use a buffer with a pH between 4.5 and 6.0 (e.g., MES buffer). For the coupling step to a primary amine, adjust the pH to 7.0-8.5 (e.g., using PBS). |
| Inappropriate buffer composition. | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction. Use non-amine, non-carboxylate buffers like MES for activation and phosphate or borate buffers for coupling. | |
| Hydrolysis of EDC or NHS-ester. | Prepare EDC and NHS solutions immediately before use. Proceed with the coupling step promptly after the activation step, as the NHS ester is susceptible to hydrolysis, especially at higher pH. | |
| Inactive reagents. | Ensure that EDC and NHS are stored properly under desiccated conditions to prevent degradation. | |
| Precipitation during reaction | Low solubility of this compound or the target molecule. | The PEG5 chain enhances water solubility. However, if solubility issues persist, consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF. |
| High concentration of EDC. | If precipitation occurs upon adding EDC, try reducing the amount of EDC used. | |
| Inconsistent results | Variability in buffer preparation. | Prepare fresh buffers for each experiment and accurately measure the pH. |
| Inconsistent reaction times. | Standardize the incubation times for both the activation and coupling steps. Activation is typically rapid (around 15 minutes), while the coupling step can range from 2 hours to overnight. |
Experimental Protocols
Two-Step pH Protocol for this compound Coupling
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (optional)
Procedure:
Step 1: Activation of this compound (pH 4.5-6.0)
-
Dissolve this compound in Activation Buffer.
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A molar excess of EDC and Sulfo-NHS over this compound is typically used.
-
Add the EDC and Sulfo-NHS solutions to the this compound solution.
-
Incubate for 15 minutes at room temperature.
Step 2: Coupling to Amine-Containing Molecule (pH 7.0-8.5)
-
Immediately after activation, the pH of the reaction mixture can be raised by adding Coupling Buffer. Alternatively, the activated this compound can be purified using a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the solution of the amine-containing molecule to the activated this compound.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the Quenching Solution to inactivate any remaining NHS-esters.
-
Purify the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography).
Data Presentation
Table 1: Recommended pH Ranges for Optimal this compound Coupling
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Activation | 4.5 - 6.0 | MES | Maximizes the formation of the amine-reactive NHS ester. |
| Coupling | 7.0 - 8.5 | PBS, Borate Buffer | Ensures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester. |
Visualizations
Caption: Workflow for the two-step pH optimization of this compound coupling.
Caption: A logical flowchart for troubleshooting low coupling efficiency.
References
Technical Support Center: Troubleshooting Protein Aggregation with Benzyl-PEG5-acid
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for protein aggregation encountered during labeling with Benzyl-PEG5-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a polyethylene glycol (PEG) linker containing five ethylene glycol units.[1] It features a benzyl group at one end and a carboxylic acid at the other.[1][2] The carboxylic acid can be activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the side chains of lysine residues) on the surface of a protein to form a stable amide bond.[3][4] The PEG chain itself is hydrophilic and can help to improve the solubility and stability of the conjugated protein.
Q2: What are the primary causes of protein aggregation during this compound labeling?
Protein aggregation during the labeling process can be triggered by several factors:
-
Changes in Surface Properties: The covalent attachment of this compound molecules alters the surface charge and hydrophobicity of the protein. While the PEG chain is hydrophilic, the benzyl group introduces a hydrophobic element. This alteration can disrupt the protein's native electrostatic and hydrophobic interactions, leading to self-association and aggregation.
-
Suboptimal Buffer Conditions: Proteins are stable only within a specific range of pH and ionic strength. The labeling reaction is most efficient at a slightly alkaline pH (7.2-8.5), which may not be optimal for the stability of all proteins.
-
High Protein and/or Reagent Concentration: High concentrations of protein molecules increase the likelihood of intermolecular interactions and aggregation. Similarly, a high concentration of the labeling reagent can lead to uncontrolled and excessive modification, promoting aggregation.
-
Over-labeling: Attaching too many PEG molecules to the protein can significantly alter its physicochemical properties, increasing its propensity to aggregate.
-
Temperature: Elevated temperatures can increase the rate of the labeling reaction but also promote protein unfolding and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible signs of aggregation, such as cloudiness, precipitation, or turbidity in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at around 340-600 nm can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.
Troubleshooting Guide
If you are experiencing protein aggregation during this compound labeling, consider the following troubleshooting strategies:
Issue 1: Visible Precipitation or Cloudiness During the Labeling Reaction
This indicates significant protein aggregation and requires immediate attention to the reaction conditions.
| Parameter to Optimize | Recommended Action | Rationale |
| Protein Concentration | Decrease the protein concentration to 1-2 mg/mL or lower. | Reduces the probability of intermolecular interactions that lead to aggregation. |
| Reagent-to-Protein Molar Ratio | Reduce the molar excess of the activated this compound (NHS ester) to the protein. Start with a lower ratio (e.g., 5:1) and titrate up. | Minimizes over-labeling, which can drastically alter the protein's surface properties and cause aggregation. |
| Reaction Temperature | Perform the labeling reaction at a lower temperature, such as 4°C. | Slows down the aggregation process, although it may require a longer reaction time to achieve the desired degree of labeling. |
| Buffer pH | Optimize the pH of the reaction buffer. While NHS ester reactions are more efficient at pH 8.0-8.5, some proteins may be more stable at a lower pH (e.g., 7.2-7.5). | Balances the reaction efficiency with the intrinsic stability of the protein. |
Issue 2: No Visible Precipitation, but Aggregation is Detected by DLS or SEC
This suggests the formation of soluble aggregates and indicates that the buffer conditions may not be optimal for the labeled protein.
| Parameter to Optimize | Recommended Action | Rationale |
| Buffer Composition | Screen different buffer systems (e.g., phosphate, HEPES). | Different buffer components can have varying effects on protein stability. |
| Ionic Strength | Adjust the salt concentration (e.g., 50-150 mM NaCl). | Salt can help to screen electrostatic interactions that may contribute to aggregation. |
| Addition of Stabilizing Excipients | Incorporate additives such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine) into the reaction and storage buffers. | These molecules can act as protein stabilizers by various mechanisms, including preferential exclusion and suppression of non-specific interactions. |
| Purification Method | Immediately after the labeling reaction, purify the conjugate using SEC to remove any small aggregates that may have formed. | This also allows for buffer exchange into a more stable storage buffer. |
Experimental Protocols
Protocol 1: Activation of this compound to Benzyl-PEG5-NHS Ester
This is a general protocol for the activation of the carboxylic acid group of this compound to an amine-reactive NHS ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
If EDC was used, proceed to extraction.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG5-NHS ester.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
Protocol 2: Protein Labeling with Activated Benzyl-PEG5-NHS Ester
This protocol provides a general procedure for labeling a protein with the pre-activated Benzyl-PEG5-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activated Benzyl-PEG5-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS at pH 7.2-7.5.
-
Immediately before use, dissolve the Benzyl-PEG5-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 30 minutes.
-
Remove unreacted Benzyl-PEG5-NHS ester and purify the labeled protein from any aggregates using an SEC column equilibrated with a suitable storage buffer.
-
Analyze the purified conjugate to determine the degree of labeling and assess for the presence of aggregates using DLS and/or analytical SEC.
Visualizations
References
Common side reactions with Benzyl-PEG5-acid and how to avoid them.
Technical Support Center: Benzyl-PEG5-acid
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions and how to avoid them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional linker molecule. It consists of a five-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility.[1] One end is terminated with a carboxylic acid (-COOH), and the other end is a hydroxyl group protected by a benzyl ether. The primary application is in bioconjugation, where the carboxylic acid is activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond.[1][2] The benzyl group serves as a stable protecting group for the terminal alcohol, which can be selectively removed later by hydrogenolysis if further modification is required.[1]
Q2: What is the most common side reaction when using activated this compound?
A2: The most significant side reaction occurs after the carboxylic acid has been activated, typically as an N-hydroxysuccinimide (NHS) ester. This activated ester is highly susceptible to hydrolysis, where it reacts with water to revert to the original, inactive carboxylic acid.[3] This hydrolysis reaction directly competes with the desired conjugation reaction with the amine on your target molecule, reducing the overall yield.
Q3: How does pH influence the conjugation reaction?
A3: The pH of the reaction buffer is a critical parameter that requires careful optimization. The reaction with primary amines is more efficient at a slightly alkaline pH (typically 7.2-8.5). However, the competing hydrolysis of the activated ester also accelerates significantly at higher pH values. Therefore, a compromise must be found to maximize the conjugation rate while minimizing hydrolysis. Often, a pH between 7.0 and 7.5 is a good starting point.
Q4: Are there other potential side reactions besides hydrolysis?
A4: Yes. While activated esters are highly reactive towards primary amines (like the N-terminus of a protein or the side chain of lysine), they can also react with other nucleophilic amino acid residues under certain conditions. At higher pH, side reactions with the hydroxyl groups of serine and tyrosine or the imidazole group of histidine can occur. This can lead to non-specific labeling and a heterogeneous product mixture.
Q5: How can I stop or "quench" the conjugation reaction?
A5: The reaction can be effectively stopped by adding a quenching reagent that contains a high concentration of primary amines. Common quenching buffers include Tris or glycine. These molecules will react with and consume any remaining activated this compound, preventing further reaction with your target molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low Conjugation Yield
Q: I have a very low yield of my desired PEGylated product. What are the likely causes and how can I fix it?
A: Low yield is a common problem that can stem from several factors related to the reaction conditions.
-
Hydrolysis of Activated PEG: The primary cause of low yield is often the hydrolysis of the activated ester. The stability of NHS esters is highly pH-dependent.
-
Solution: Optimize the reaction pH carefully. Perform the reaction as quickly as possible after preparing the activated PEG reagent. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow the rate of hydrolysis relative to the amidation reaction.
-
-
Incorrect Buffer Composition: Using a buffer that contains primary amines will drastically reduce your yield.
-
Solution: Never use buffers containing primary amines like Tris or glycine during the conjugation step. These will compete with your target molecule for the activated PEG. Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer at an appropriate pH.
-
-
Suboptimal Molar Ratio: An insufficient molar excess of the activated PEG reagent can lead to incomplete conjugation.
-
Solution: Optimize the molar ratio of the PEG reagent to your target molecule. A titration is recommended, starting with a 5 to 20-fold molar excess of the PEG reagent.
-
-
Low Reagent Quality: Impurities in the this compound can lead to lower reactivity and side products.
-
Solution: Ensure you are using a high-quality, well-characterized PEG reagent.
-
Problem: Protein Aggregation or Precipitation
Q: My protein conjugate is aggregating during the reaction or precipitating out of solution. How can I prevent this?
A: Protein aggregation is a frequent challenge in bioconjugation experiments.
-
Conformational Changes: The covalent attachment of PEG chains can disrupt the protein's native structure, exposing hydrophobic regions that lead to aggregation.
-
Solution: Perform the reaction at a lower protein concentration (<5 mg/mL if possible). The PEG chain itself often helps to prevent precipitation by making aggregates more soluble, but this can result in soluble, high-molecular-weight aggregates.
-
-
Incorrect pH: The reaction pH may be too close to the protein's isoelectric point (pI), where it is least soluble.
-
Solution: Adjust the buffer pH to be at least one unit away from your protein's pI.
-
-
Use of Stabilizing Excipients: Additives can help maintain protein stability during the reaction.
-
Solution: Consider including stabilizing agents in your reaction buffer. Common stabilizers include amino acids (like arginine), sugars (sucrose, trehalose), or polyols (glycerol). These can help prevent unfolding and aggregation.
-
Quantitative Data Summary
The rate of the primary side reaction, hydrolysis, is highly dependent on pH. The table below summarizes the approximate half-life of a typical NHS ester at different pH values.
| pH | Half-Life of NHS Ester (at 25°C) | Implication for Conjugation |
| 6.0 | Several Hours | Very stable, but reaction with amines is slow. |
| 7.0 | ~1-2 Hours | Good balance of stability and reactivity. |
| 8.0 | ~10-20 Minutes | Fast reaction with amines, but rapid hydrolysis. |
| 8.5 | A few Minutes | Very fast reaction, but hydrolysis is the dominant pathway. |
| > 9.0 | < 1 Minute | Not recommended due to extremely rapid hydrolysis. |
Data compiled from information on typical NHS ester stability.
Visual Guides and Workflows
Diagram 1: General Experimental Workflow
Caption: Workflow for protein conjugation using this compound.
Diagram 2: Competing Reaction Pathways
References
Optimizing the molar ratio of Benzyl-PEG5-acid to protein for efficient labeling.
Welcome to the technical support center for optimizing the molar ratio of Benzyl-PEG5-acid to protein for efficient labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for labeling?
A1: The optimal molar ratio is empirical and depends on several factors, including the protein's concentration, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of labeling (DOL).[1] A good starting point for optimization is a molar excess of 10:1 to 40:1 (PEG:protein).[2] For more dilute protein solutions, a higher molar excess may be necessary to achieve the desired labeling efficiency.[1]
Q2: How does protein concentration affect the labeling reaction?
A2: Higher protein concentrations generally lead to more efficient labeling.[1][3] For protein concentrations above 5 mg/mL, a 5-10 fold molar excess of the labeling reagent may be sufficient. In contrast, for concentrations below 1 mg/mL, a 20-50 fold excess might be required to compensate for slower reaction kinetics.
Q3: What is the ideal pH for the labeling reaction?
A3: The optimal pH for NHS ester labeling, which is the activated form of this compound, is typically between 7.2 and 8.5. At a lower pH, the primary amines on the protein are protonated and less reactive. Conversely, at a higher pH, hydrolysis of the NHS ester can significantly compete with the labeling reaction, reducing efficiency.
Q4: Which buffers should be used for the labeling reaction?
A4: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine. These buffers will compete with the protein for reaction with the activated PEG, thereby lowering the labeling efficiency. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.
Q5: How can I determine the degree of labeling (DOL)?
A5: The DOL can be determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm for the protein and the maximum absorbance wavelength (λmax) of the label if it has a chromophore. The ratio of these absorbances, with a correction factor for the label's absorbance at 280 nm, allows for the calculation of the average number of PEG molecules per protein.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Suboptimal Molar Ratio: The molar excess of this compound may be too low. - Low Protein Concentration: Dilute protein solutions can lead to slower reaction kinetics. - Incorrect pH: The reaction pH may be too low, leading to protonated, unreactive amines. - Competing Amines in Buffer: Buffers like Tris or glycine can compete with the protein for the labeling reagent. - Hydrolyzed PEG Reagent: The activated this compound (NHS ester) is moisture-sensitive and can hydrolyze. | - Increase Molar Ratio: Titrate the molar excess of the PEG reagent, trying ratios from 10:1 up to 50:1. - Concentrate Protein: If possible, increase the protein concentration to >1 mg/mL. - Optimize pH: Ensure the reaction buffer is between pH 7.2 and 8.5. - Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into an amine-free buffer like PBS. - Use Fresh Reagent: Prepare the activated PEG solution immediately before use and avoid storing it. |
| Protein Precipitation | - High Degree of Labeling (DOL): Excessive PEGylation can alter the protein's solubility. - Inappropriate Buffer Conditions: The buffer pH might be close to the isoelectric point of the labeled protein. | - Reduce Molar Ratio: Lower the molar excess of the PEG reagent in subsequent experiments. - Optimize Reaction Time: Shorten the incubation time to reduce the extent of labeling. - Adjust Buffer pH: After labeling, ensure the final buffer pH is not at the protein's new isoelectric point. |
| Loss of Protein Activity | - PEGylation at Active Site: The PEG molecule may be attached to a lysine residue within or near the protein's active or binding site. - High DOL: A high number of attached PEG chains can sterically hinder the protein's function. | - Reduce Molar Ratio: A lower DOL may preserve activity. - Site-Directed Mutagenesis: If the active site lysines are known, they can be mutated to other amino acids. - Protect the Active Site: Use a reversible binding ligand to protect the active site during the labeling reaction. |
| Heterogeneous Product | - Random Labeling: NHS ester chemistry targets all accessible primary amines, leading to a mixture of species with varying DOLs. | - Optimize Reaction Conditions: Tightly control the molar ratio, protein concentration, pH, and reaction time to achieve a more consistent product. - Purification: Use chromatography techniques like ion-exchange (IEX) or size-exclusion (SEC) to separate different PEGylated species. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive NHS ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to generate the activated NHS ester.
Protocol 2: Protein Labeling with Activated Benzyl-PEG5-NHS Ester
Materials:
-
Protein to be labeled
-
Activated Benzyl-PEG5-NHS ester solution (from Protocol 1)
-
Reaction Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., gel filtration column like Sephadex G-25).
Procedure:
-
Prepare the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Add the desired molar excess of the activated Benzyl-PEG5-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated protein from excess reagents using a desalting or gel filtration column.
Visual Guides
Caption: Workflow for the activation and labeling of a protein with this compound.
Caption: A decision tree for troubleshooting common issues in protein PEGylation.
References
How to address linker stability issues with Benzyl-PEG5-acid conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address linker stability issues encountered with Benzyl-PEG5-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates?
The main stability concerns for this compound conjugates revolve around the potential cleavage of the benzyl ether bond and the degradation of the polyethylene glycol (PEG) chain.[1] The benzyl ether linkage, while generally robust, can be susceptible to cleavage under certain chemical conditions, leading to premature release of the conjugated molecule.[1] The PEG chain itself is prone to auto-oxidation, which can be accelerated by exposure to oxygen, elevated temperatures, and transition metals.[1]
Q2: What are the known degradation pathways for the this compound linker?
There are two primary degradation pathways for the this compound linker:
-
Benzyl Ether Cleavage: The benzyl group can be cleaved under strongly acidic conditions, through oxidative reactions, or via catalytic hydrogenolysis.[1][2] While generally resistant to basic conditions, prolonged exposure to harsh bases could also lead to degradation.
-
PEG Chain Oxidation: The polyethylene glycol chain is susceptible to oxidative degradation, which can be initiated by reactive oxygen species (ROS) and catalyzed by metal ions. This can lead to chain scission and the formation of various degradation byproducts.
Q3: Under what pH conditions is the benzyl ether linkage most stable?
The benzyl ether linkage is generally most stable under neutral and basic conditions. It is more susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures. Therefore, maintaining a pH between 6.0 and 8.0 is recommended for formulations and during experimental procedures where linker stability is critical.
Q4: Can enzymes in a biological system cleave the benzyl ether bond?
While less common than the cleavage of ester or amide bonds, enzymatic cleavage of ether bonds, including benzyl ethers, can occur. Specific enzymes like vanillyl alcohol oxidases have been shown to cleave aryl ethers. The susceptibility of the this compound linker to enzymatic degradation in a specific biological context would need to be experimentally determined, as it depends on the presence of relevant enzymes and their accessibility to the linker.
Q5: How does the PEG5 component of the linker influence stability?
The PEG5 component enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation. This can indirectly contribute to overall stability by preventing the formation of aggregates that might be more prone to degradation. However, the PEG chain itself is a site of potential oxidative degradation.
Troubleshooting Guides
Issue 1: Premature Cleavage of the Conjugate Detected by LC-MS
Symptom: LC-MS analysis of your conjugate solution (e.g., in buffer or plasma) shows a significant peak corresponding to the unconjugated molecule over time, indicating premature cleavage of the this compound linker.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic pH of the Medium | The benzyl ether bond is susceptible to acid-catalyzed hydrolysis. Ensure the pH of your buffers and solutions is maintained in the neutral to slightly basic range (pH 6.0-8.0). Verify the pH of all reagents and solutions before use. |
| Presence of Oxidizing Agents | The benzyl ether and the PEG chain can be degraded by oxidizing agents. Avoid the use of strong oxidizing agents in your experimental setup. If unavoidable, use them for the shortest possible time and at the lowest effective concentration. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. |
| Enzymatic Degradation in Biological Samples | If working with plasma, serum, or cell lysates, endogenous enzymes may be responsible for linker cleavage. Include protease and esterase inhibitors in your sample preparation to minimize enzymatic activity. Perform control experiments with heat-inactivated plasma to confirm enzymatic degradation. |
| Photodegradation | Exposure to light, particularly UV light, can promote the generation of free radicals that can lead to linker degradation. Protect your conjugate solutions from light by using amber vials or wrapping containers in foil. |
Issue 2: Increased Aggregation of the Conjugate Observed by Size Exclusion Chromatography (SEC)
Symptom: SEC analysis shows an increase in high molecular weight species (aggregates) over time or after a change in buffer conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein conformation and solubility, leading to aggregation. Perform a buffer screen to identify the optimal pH and salt concentration for your specific conjugate. |
| Hydrophobic Interactions | Despite the hydrophilic PEG linker, the conjugated molecule may still expose hydrophobic patches that can lead to aggregation. Consider adding excipients such as polysorbate 80 or polyethylene glycol to the formulation to reduce hydrophobic interactions. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce stress on the conjugate, leading to aggregation. Aliquot your conjugate into single-use vials to avoid multiple freeze-thaw cycles. |
| High Conjugate Concentration | At high concentrations, the likelihood of intermolecular interactions and aggregation increases. If possible, work with lower concentrations of the conjugate. If high concentrations are necessary, optimize the formulation to enhance stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Objective: To assess the stability of the this compound conjugate under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the conjugate at a known concentration (e.g., 1 mg/mL) in appropriate buffers.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at 40°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at 40°C for 24, 48, and 72 hours.
-
Oxidation: Incubate the conjugate in 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
-
Thermal Stress: Incubate the conjugate in a neutral buffer at 50°C and 70°C for 1, 3, and 7 days.
-
Photostability: Expose the conjugate to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a stability-indicating method, typically RP-HPLC or LC-MS, to quantify the remaining intact conjugate and identify degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition. Characterize the major degradation products using mass spectrometry.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biologically relevant matrix.
Objective: To determine the in vitro stability of the this compound conjugate in plasma.
Methodology:
-
Plasma Preparation: Thaw frozen plasma (human, mouse, rat, etc.) at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Spike the conjugate into the plasma at a final concentration of, for example, 1 µM. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching and Processing: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the plasma proteins. Centrifuge to pellet the proteins.
-
LC-MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact conjugate.
-
Data Analysis: Plot the percentage of remaining intact conjugate versus time. Calculate the half-life (t½) of the conjugate in plasma.
Visualizations
Caption: Potential degradation pathways for this compound conjugates.
Caption: Troubleshooting workflow for premature conjugate cleavage.
Caption: Workflow for conducting a plasma stability assay.
References
Technical Support Center: Improving Experimental Reproducibility with Benzyl-PEG5-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Benzyl-PEG5-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It comprises a benzyl group that protects a terminal alcohol, a five-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[2] The PEG component enhances the solubility and pharmacokinetic properties of the resulting molecule.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored at -20°C under an inert atmosphere.[2] It is advisable to handle the compound in a dry environment to prevent hydrolysis of the carboxylic acid group.
Q3: What are the most common challenges encountered when working with this compound?
A3: Common challenges include:
-
Low reaction yields during conjugation reactions.
-
Difficulties in purification of the final conjugate from starting materials and byproducts.
-
Incomplete deprotection of the benzyl group.
-
Side reactions involving the carboxylic acid or benzyl ether.
-
Solubility issues of the final PROTAC molecule.
These challenges are addressed in the troubleshooting guides below.
Troubleshooting Guides
Amide Coupling (Conjugation) Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive coupling reagents (e.g., HATU, EDC). | Use fresh, high-quality coupling reagents. Ensure they have been stored under appropriate desiccated conditions. |
| Presence of moisture in the reaction. | Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal reaction pH. | For EDC/NHS coupling, maintain a pH between 4.5-6.0 for the activation step and 7.0-8.0 for the coupling to the amine. | |
| Steric hindrance around the amine or carboxylic acid. | Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling reagent. | |
| Multiple Unidentified Byproducts | Side reactions of the activated carboxylic acid. | Add the amine component immediately after the activation of this compound. Minimize the time the activated ester is present before the coupling reaction. |
| Impure starting materials. | Confirm the purity of this compound and the amine-containing molecule by NMR or mass spectrometry before starting the reaction. |
Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Difficulty Separating Product from Starting Material (by HPLC) | Similar retention times of the product and unreacted this compound or amine. | Optimize the HPLC gradient. A shallower gradient around the elution time of the compounds of interest can improve resolution. Consider changing the stationary phase (e.g., from C18 to a phenyl-hexyl column) or the mobile phase modifiers (e.g., from TFA to formic acid). |
| Broad Peaks During HPLC Purification | On-column degradation or aggregation of the PEGylated molecule. | Increase the column temperature to improve peak shape. Ensure the mobile phase is compatible with the compound's stability. |
| Low Recovery After Purification | Adsorption of the compound to the stationary phase or vials. | Pre-condition the column with a similar, non-valuable PEGylated compound. Use low-adsorption vials for collection. |
| Product instability in the purification buffer. | Adjust the pH of the mobile phase to improve the stability of the conjugate. Lyophilize the collected fractions immediately. |
Benzyl Group Deprotection Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Deprotection (Hydrogenolysis) | Catalyst poisoning. | Ensure the substrate is free of sulfur-containing compounds or other catalyst poisons. Increase the catalyst loading (e.g., 10-20 mol% Pd/C). |
| Inactive catalyst. | Use a fresh batch of palladium on carbon (Pd/C). | |
| Insufficient hydrogen pressure. | Ensure a proper seal on the reaction vessel and use a hydrogen balloon or a Parr shaker to maintain positive pressure. | |
| Reduction of Other Functional Groups | Presence of other reducible groups (e.g., alkenes, alkynes, nitro groups). | Consider an alternative deprotection method such as oxidative cleavage with DDQ if your molecule is sensitive to reduction but stable to oxidation. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Primary Amine
This protocol describes a representative procedure for the conjugation of this compound to a primary amine-containing molecule (R-NH2) using HATU as the coupling agent.
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing molecule (R-NH2) (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Illustrative Quantitative Data for Amide Coupling:
| Parameter | Value |
| Molar Ratio (Acid:Amine:HATU:DIPEA) | 1 : 1 : 1.1 : 2 |
| Reaction Time | 6 hours |
| Temperature | 25 °C |
| Illustrative Yield | 75-85% |
| Purity (Post-Purification) | >95% |
Note: This data is illustrative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Purification of this compound Conjugate by RP-HPLC
Instrumentation and Columns:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the crude conjugate in a minimal amount of DMF or the initial mobile phase composition.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector (e.g., at 254 nm for the benzyl group).
-
Collect the fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization.
Illustrative HPLC Purification Data:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% Acetonitrile in 30 min |
| Illustrative Retention Time | 15-20 minutes |
| Purity (Post-Purification) | >98% |
Note: This data is illustrative and retention times will vary based on the specific conjugate.
Protocol 3: Benzyl Group Deprotection via Catalytic Hydrogenolysis
Materials:
-
Benzyl-PEG5-conjugate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or Parr apparatus)
Procedure:
-
Dissolve the Benzyl-PEG5-conjugate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (10 mol% relative to the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a positive pressure of hydrogen (e.g., a hydrogen balloon) at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
PROTAC-Mediated Protein Degradation Workflow
Caption: Workflow from PROTAC synthesis using this compound to cellular protein degradation.
BRD4 Degradation Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 protein by recruitment of the VHL E3 ligase.
References
Impact of temperature and incubation time on Benzyl-PEG5-acid reaction efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Benzyl-PEG5-acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a polyethylene glycol (PEG) linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its carboxylic acid group allows for the covalent attachment to primary amine groups on molecules such as proteins, peptides, or other small molecules, while the PEG component enhances solubility and provides a flexible spacer.[2]
Q2: What is the chemical mechanism of the this compound reaction with an amine?
The reaction of this compound with a primary amine is typically a two-step process facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Activation: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.
-
NHS-ester Formation: This intermediate reacts with NHS to form a more stable NHS-ester. This step is crucial as it improves the efficiency of the reaction and reduces the likelihood of side reactions.
-
Amine Coupling: The NHS-ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Q3: What are the optimal pH conditions for the reaction?
The two main steps of the reaction have different optimal pH ranges:
-
Activation (EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .
-
Amine Coupling: The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0-8.5 .[3]
Therefore, a two-step pH adjustment is often recommended for optimal results.
Q4: What is the recommended storage condition for this compound?
This compound should be stored at -20°C and protected from moisture to prevent degradation.[2] Before use, it is advisable to allow the reagent to warm to room temperature before opening the vial to avoid condensation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Suboptimal pH: Incorrect pH for either the activation or coupling step. 2. Inactive Reagents: Degradation of this compound, EDC, or NHS due to improper storage or handling. 3. Insufficient Incubation Time: The reaction may not have proceeded to completion. 4. Low Temperature: Reaction may be too slow at the chosen temperature. 5. Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the target molecule for the activated PEG. | 1. Verify and adjust the pH of the reaction mixture for both the activation (pH 4.5-7.2) and coupling (pH 7.0-8.5) steps. 2. Use fresh, properly stored reagents. EDC is particularly moisture-sensitive. 3. Increase the incubation time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, 24 hours) to determine the optimal duration. 4. Increase the reaction temperature. Most reactions are performed at room temperature, but for slower reactions, a moderate increase (e.g., to 37°C) may be beneficial. However, be mindful of the stability of your target molecule. 5. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. |
| Formation of Side Products/Aggregates | 1. Hydrolysis of NHS-ester: The activated PEG can react with water, especially at higher pH and longer incubation times.[3] 2. Cross-linking: If the target molecule has multiple amine groups, cross-linking can occur, leading to aggregation. 3. High Reagent Concentration: Excessive concentrations of coupling reagents can lead to side reactions. | 1. Perform the coupling step as soon as possible after the activation step. Consider lowering the pH of the coupling reaction slightly (e.g., to pH 7.5) to balance amine reactivity and NHS-ester stability. 2. Optimize the molar ratio of this compound to your target molecule. A lower PEG-to-target ratio may be necessary. 3. Perform a titration of EDC and NHS to find the optimal concentrations for your specific reaction. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch variation in the purity of reagents. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or incubation time between experiments. 3. Moisture Contamination: Water can hydrolyze the activated intermediates. | 1. Purchase high-quality reagents from a reputable supplier and consider qualifying new batches. 2. Carefully control and document all reaction parameters for each experiment. 3. Use anhydrous solvents where appropriate and ensure all glassware is dry. |
Impact of Temperature and Incubation Time on Reaction Efficiency
Generally, increasing the temperature will increase the rate of the reaction. However, it also increases the rate of hydrolysis of the NHS-ester, which can lead to lower overall efficiency if the amine coupling reaction is slow. Similarly, a longer incubation time can lead to a more complete reaction, but also increases the risk of hydrolysis and other side reactions.
The optimal temperature and incubation time will therefore be a trade-off between reaction rate and the stability of the activated ester and the target molecule. For many applications, reactions are performed at room temperature for 2 to 4 hours or at 4°C overnight .
The following table summarizes data from a study on the PEGylation of Bovine Serum Albumin (BSA) nanoparticles, which illustrates the interplay between incubation time and temperature. Note that these are specific to the system studied and should be used as a general guide.
| Incubation Temperature (°C) | Incubation Time (min) | PEGylation Efficiency (%) |
| 27 | 10 | High (Optimized Condition) |
| 27 | 70 | Lower |
| 27 | 130 | Lower |
| 10 | 70 | Lower |
| 44 | 70 | Lower |
Data adapted from a study on BSA nanoparticle PEGylation and may not be directly applicable to all this compound reactions.
It is highly recommended to perform a small-scale optimization study to determine the ideal temperature and incubation time for your specific application.
Experimental Protocols
General Protocol for the Conjugation of this compound to a Primary Amine
This protocol provides a general guideline. Molar ratios and reaction conditions should be optimized for your specific molecules.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to warm to room temperature before opening vials.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, add the this compound solution.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10 to 50-fold molar excess of the activated PEG linker over the amine-containing molecule is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Purify the PEGylated product from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
Validation & Comparative
A Comparative Analysis of Benzyl-PEG5-acid and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become a cornerstone in the design of bioconjugates. This guide provides a comprehensive comparative analysis of Benzyl-PEG5-acid, a discrete PEG linker, against other PEG alternatives, supported by experimental data and detailed methodologies to inform rational drug design and development.
The Benzyl Advantage in PEG Linkers
This compound is a heterobifunctional linker featuring a five-unit polyethylene glycol chain, a terminal carboxylic acid, and a benzyl ether protecting group. The benzyl group, in particular, offers distinct advantages in multi-step synthetic processes where the linker must endure a variety of chemical environments.[1]
Key advantages of a benzyl-protected PEG linker include:
-
Broad Chemical Stability: Benzyl ethers exhibit remarkable resistance to both strongly acidic and basic conditions, as well as to a wide range of oxidizing and reducing agents. This chemical robustness ensures the integrity of the PEG linker throughout complex synthetic routes.[1][2]
-
Orthogonal Deprotection: The benzyl group can be selectively and efficiently removed under mild conditions through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).[1] This deprotection strategy is orthogonal to many other protecting groups, leaving sensitive functional groups within the biomolecule intact.[1]
Data Presentation: A Quantitative Comparison
The selection of a PEG linker's properties, including the nature of its protecting group and the length of the PEG chain, has a profound impact on the performance of the resulting bioconjugate. The following tables summarize quantitative data from various studies, highlighting these effects.
Table 1: Comparative Stability of Protected PEG Linkers in Harsh Chemical Environments
This table illustrates the superior stability of the benzyl ether linkage compared to other common protecting groups in forced degradation studies.
| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |
| Benzyl | Benzyl-PEG | >98% | >98% |
| tert-Butyl Ether | tert-Butyl Ether-PEG | <5% | >98% |
| Fmoc-Protected Amino | Fmoc-Protected Amino-PEG | >98% | <5% |
Data is illustrative and derived from a representative forced degradation study.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
While direct comparative data for this compound is limited, the following data from studies on ADCs with varying PEG chain lengths provide insight into the expected impact of the PEG5 moiety.
| PEG Linker Length | Relative Plasma Exposure (AUC) | Relative Tumor Exposure (AUC) | Tumor Growth Inhibition |
| Non-PEGylated Control | 1.0 | 1.0 | 11% |
| PEG2 | Increased | Increased | 35-45% |
| PEG4 | Increased | Increased | 35-45% |
| PEG8 | Significantly Increased | Significantly Increased | 75-85% |
| PEG12 | Significantly Increased | Significantly Increased | 75-85% |
| PEG24 | Significantly Increased | Significantly Increased | 75-85% |
Data is synthesized from a study investigating the effect of PEG chain length on ADC tumor and tissue distribution in tumor-bearing xenograft mice. The exact values are relative to the non-PEGylated control.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates utilizing PEG linkers.
Protocol 1: Deprotection of a Benzyl-Protected PEG Linker
This protocol outlines the standard procedure for the removal of a benzyl protecting group from a PEG linker via catalytic hydrogenation.
Materials:
-
Benzyl-protected PEG conjugate
-
Palladium on carbon (10% w/w)
-
Anhydrous solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (H₂) supply
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve the benzyl-protected PEG conjugate in the chosen anhydrous solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% palladium on carbon catalyst to the solution. The amount of catalyst can range from 1 to 10 mol% relative to the substrate.
-
Seal the flask and purge the system with an inert gas, such as nitrogen or argon.
-
Introduce hydrogen gas into the reaction vessel, typically via a balloon or a controlled supply, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC molecule, where this compound serves as the linker. This is a multi-step process that involves the deprotection of the benzyl group and subsequent coupling reactions.
Step 1: Deprotection of this compound
-
Follow the procedure outlined in Protocol 1 to remove the benzyl protecting group from this compound, yielding HO-PEG5-acid.
Step 2: Coupling of the E3 Ligase Ligand to the Deprotected Linker
-
Dissolve HO-PEG5-acid (1.0 eq) and an amine-containing E3 ligase ligand (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product (E3 ligase ligand-PEG5-OH) by preparative High-Performance Liquid Chromatography (HPLC).
Step 3: Functionalization of the Terminal Hydroxyl Group
-
The terminal hydroxyl group of the E3 ligase ligand-PEG5-OH conjugate can be converted to a more reactive group, such as a tosylate, for subsequent coupling.
-
Dissolve the conjugate (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (TEA) (1.5 eq).
-
Cool the mixture to 0°C and slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the resulting E3 ligase ligand-PEG5-OTs by flash chromatography.
Step 4: Final Coupling to the Target Protein Ligand
-
Dissolve the target protein ligand (with a nucleophilic group, e.g., an amine or thiol) (1.0 eq) and the E3 ligase ligand-PEG5-OTs (1.1 eq) in an anhydrous solvent like DMF.
-
Add a suitable base, such as DIPEA (3.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 60°C) overnight under a nitrogen atmosphere.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the application of PEG linkers in drug development.
References
A Comparative Guide to Validating Benzyl-PEG5-acid Conjugation Sites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of protein conjugation with Benzyl-PEG5-acid. It includes detailed experimental protocols, quantitative data presentation, and a comparison with alternative amine-reactive PEGylation reagents. The information presented herein is intended to assist researchers in selecting the optimal methods and reagents for their specific bioconjugation needs.
Introduction to this compound and Protein Conjugation
This compound is a discrete polyethylene glycol (dPEG®) reagent used for the modification of proteins and other biomolecules. It consists of a five-unit PEG spacer, a terminal carboxylic acid group, and a benzyl protecting group. The carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, forming a stable amide bond. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1]
The validation of the conjugation sites is a critical step in the development of PEGylated proteins to ensure product homogeneity, consistency, and to understand its structure-activity relationship. Mass spectrometry is the gold-standard technique for this purpose, providing information on the extent of PEGylation and the specific amino acid residues that have been modified.[1]
Experimental Workflow for this compound Conjugation and Mass Spectrometry Analysis
The overall workflow for validating this compound conjugation involves several key steps, from the activation of the reagent to the final mass spectrometry analysis and data interpretation.
Detailed Experimental Protocols
Activation of this compound to an NHS Ester
To make this compound reactive towards primary amines, its carboxylic acid group is typically converted into a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting activated Benzyl-PEG5-NHS ester can be used immediately or stored under desiccated conditions at -20°C.
Protein Conjugation with Activated Benzyl-PEG5-NHS Ester
This protocol describes a general procedure for the conjugation of the activated PEG reagent to a model protein.
Materials:
-
Target protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Activated Benzyl-PEG5-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the activated Benzyl-PEG5-NHS ester in anhydrous DMSO.
-
Add the desired molar excess of the activated PEG reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the PEGylated protein from unreacted PEG and byproducts using a desalting column or SEC.
Mass Spectrometry Analysis of the PEGylated Protein
1. Intact Mass Analysis:
-
Purpose: To determine the degree of PEGylation (i.e., the number of PEG molecules attached per protein).
-
Method: The purified PEGylated protein is analyzed by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
-
Sample Preparation: The sample is typically desalted using a C4 ZipTip or dialysis into a volatile buffer like ammonium acetate.
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Q-TOF is recommended for accurate mass determination.
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the unmodified protein and the protein modified with one, two, or more PEG chains. The mass difference between consecutive peaks will correspond to the mass of the this compound (approximately 356.4 Da). Deconvolution of the raw data will provide the zero-charge masses of the different species.
2. Peptide Mapping for Conjugation Site Identification:
-
Purpose: To identify the specific amino acid residues that are conjugated with this compound.
-
Method: The PEGylated protein is proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Denature the protein using urea or guanidine hydrochloride.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Digest the protein with a specific protease, such as trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using a reversed-phase C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
The eluting peptides are ionized by ESI and analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most intense ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database containing the sequence of the target protein using software like Mascot, Sequest, or MaxQuant.
-
The search parameters should include a variable modification corresponding to the mass of the this compound on lysine residues and the N-terminus.
-
The identification of a peptide with this mass modification confirms the conjugation at that specific site.
-
Comparison with Alternative Amine-Reactive PEGylation Reagents
While this compound (after activation) is an effective reagent for amine modification, several alternatives with different reactivity and selectivity profiles are available.
| Feature | Activated this compound (NHS Ester) | mPEG-Succinimidyl Carboxymethyl (SCM) Ester | mPEG-Aldehyde |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (N-terminus preference at acidic pH) |
| Reaction Chemistry | Acylation | Acylation | Reductive Amination |
| Resulting Linkage | Amide | Amide | Secondary Amine |
| Optimal pH | 7.0 - 8.5 | 7.0 - 8.5 | 5.5 - 7.5 |
| Byproducts | N-hydroxysuccinimide | N-hydroxysuccinimide | Water (after reduction) |
| Selectivity | Generally low, reacts with most accessible amines | Generally low, reacts with most accessible amines | Higher potential for N-terminal selectivity at lower pH |
| Advantages | Well-established chemistry, stable amide bond | Stable amide bond, good reactivity | Higher site-selectivity, stable secondary amine linkage |
| Disadvantages | Prone to hydrolysis, can lead to product heterogeneity | Prone to hydrolysis | Requires a reducing agent (e.g., sodium cyanoborohydride) |
Quantitative Data Presentation
Table 1: Intact Mass Analysis of PEGylated Lysozyme
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Degree of PEGylation |
| Unmodified Lysozyme | 14305.1 | 14305.3 | - | 0 |
| Lysozyme + 1 PEG | 14661.5 | 14661.6 | 356.3 | 1 |
| Lysozyme + 2 PEG | 15017.9 | 15018.0 | 356.4 | 2 |
| Lysozyme + 3 PEG | 15374.3 | 15374.5 | 356.5 | 3 |
Table 2: Identification of PEGylated Peptides from Tryptic Digestion of PEGylated Lysozyme by LC-MS/MS
| Peptide Sequence | Modified Residue | Theoretical m/z (z=2) | Observed m/z (z=2) | Mass Error (ppm) |
| K.FESNFNTQATNR.K | K6 | 808.88 | 808.89 | 12.4 |
| K.CELAAAMK.R | K13 | 614.79 | 614.80 | 16.3 |
| K.HGLDNYR.G | K33 | 592.79 | 592.79 | 0.0 |
| K.VCAK.F | K96 | 415.71 | 415.72 | 24.0 |
| K.IVSDGNGMNAWVAWR.N | K116 | 1022.02 | 1022.03 | 9.8 |
Table 3: Relative Site Occupancy of PEGylation on Lysozyme
| Conjugation Site | Relative Abundance (%) |
| Lysine 6 | 25 |
| Lysine 13 | 15 |
| Lysine 33 | 35 |
| Lysine 96 | 10 |
| Lysine 116 | 15 |
Note: Relative abundance is calculated from the peak areas of the extracted ion chromatograms (XICs) of the PEGylated peptides.
Logical Relationships in Mass Spectrometry Data Analysis
The interpretation of mass spectrometry data to validate conjugation sites follows a logical progression.
Conclusion
The validation of this compound conjugation sites is a critical analytical challenge that can be effectively addressed using a combination of intact mass analysis and peptide mapping by mass spectrometry. The choice of analytical strategy and the comparison with alternative reagents should be guided by the specific goals of the study, including the desired degree of PEGylation and the importance of site-selectivity. The detailed protocols and data presentation formats provided in this guide offer a robust framework for researchers to confidently characterize their PEGylated protein products.
References
A Head-to-Head Comparison of Benzyl-PEG5-acid and NHS Esters in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of chemical tools is paramount to success. This guide provides an objective, data-driven comparison between two common approaches for modifying biomolecules with polyethylene glycol (PEG) linkers: the use of carboxylic acid-terminated PEGs, exemplified by Benzyl-PEG5-acid, and the application of pre-activated N-hydroxysuccinimide (NHS) esters of PEG. This comparison will delve into their reaction mechanisms, stability, and the practical implications for experimental workflows, supported by representative experimental data to inform the selection of the optimal strategy for your specific application.
At a Glance: Two Methodologies for Amine-Reactive PEGylation
The core difference between using this compound and a PEG-NHS ester lies in the state of the reactive group. A PEG-NHS ester is a ready-to-use reagent that directly reacts with primary amines. In contrast, this compound possesses a terminal carboxylic acid that must first be activated in situ to a reactive intermediate, which then couples with the amine. The most common method for this activation is the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
Therefore, this comparison is fundamentally one of two distinct methodologies: a one-step reaction with a pre-activated electrophile versus a two-step, one-pot reaction starting with a stable precursor.
Data Presentation: Quantitative Performance Comparison
While direct, side-by-side comparative studies for this compound versus its corresponding NHS ester are not extensively published, we can compile representative data based on the well-understood principles of these conjugation chemistries. The efficiency of these reactions is highly dependent on the specific biomolecule, buffer conditions, and stoichiometry.
| Feature | This compound (with EDC/NHS Activation) | PEG5-NHS Ester (Pre-activated) | Key Considerations |
| Typical Conjugation Yield | 40-70% | 60-85% | Yields for the this compound method are for the entire two-step, one-pot process and can be more variable. The yield for the pre-activated NHS ester is for the final conjugation step. |
| Reaction Time (Amine Coupling) | 2-4 hours at room temperature | 0.5-2 hours at room temperature | The in situ activation of this compound requires an initial activation step (typically 15-30 minutes) before the amine-containing biomolecule is added. |
| Reagent Stability in Solution | This compound is stable. EDC is moisture-sensitive. The in situ formed NHS ester is prone to hydrolysis. | The pre-activated NHS ester is highly susceptible to hydrolysis, especially at higher pH. Stock solutions in anhydrous solvent have a limited shelf life. | The stability of the reactive species is a critical factor. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1] |
| Control over Stoichiometry | Less precise due to competing side reactions and the potential for homo- and hetero-crosslinking if the target biomolecule also contains carboxyl groups. | More precise control is possible as the reactive species is well-defined and purified prior to use. | For applications requiring a well-defined degree of labeling, the pre-activated NHS ester approach is generally preferred. |
| Potential for Side Reactions | Higher potential for side reactions, including the formation of N-acylurea byproducts and cross-linking of carboxyl-containing proteins by EDC.[2] | Lower potential for side reactions directly related to the coupling chemistry, with the primary competing reaction being hydrolysis of the NHS ester. | Careful optimization of reaction conditions is crucial for the EDC/NHS method to minimize side products. |
Reaction Mechanisms and Experimental Workflows
The choice between these two methodologies impacts the experimental design and workflow. Below are diagrams illustrating the chemical pathways and a typical experimental workflow for comparing the two approaches.
Signaling Pathways (Reaction Mechanisms)
Caption: Reaction mechanisms for amine conjugation.
Experimental Workflow for Comparison
Caption: Experimental workflow for comparing conjugation methods.
Experimental Protocols
Below are detailed, representative protocols for the key experiments cited in this comparison.
Protocol 1: Bioconjugation with this compound and EDC/NHS
This protocol describes the in situ activation of this compound and subsequent conjugation to a model protein.
Materials:
-
Protein solution (1-10 mg/mL in 0.1 M MES buffer, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in reaction buffer (e.g., MES buffer or water).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve a 10- to 20-fold molar excess of the PEG linker over the protein.
-
Add the EDC and sulfo-NHS stock solutions to the protein/PEG mixture. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS over the this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer (e.g., PBS).
-
Incubate the conjugation reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Protocol 2: Bioconjugation with Pre-activated PEG5-NHS Ester
This protocol outlines the direct conjugation of a pre-activated PEG5-NHS ester to a model protein.
Materials:
-
Protein solution (1-10 mg/mL in Conjugation Buffer, e.g., PBS, pH 7.2-8.0)
-
PEG5-NHS Ester
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow the vial of PEG5-NHS Ester to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a 10 mM stock solution of PEG5-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the PEG5-NHS Ester stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the NHS ester over the protein. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle mixing. The optimal time may need to be determined empirically.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted PEG5-NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
Conclusion and Recommendations
The choice between using this compound with in situ activation and a pre-activated PEG5-NHS ester depends on the specific goals of the bioconjugation experiment.
Choose this compound with EDC/NHS activation when:
-
You are starting with a carboxyl-functionalized linker that is not available in a pre-activated form.
-
Cost is a primary concern, as carboxylic acids are generally less expensive than their corresponding NHS esters.
-
A one-pot procedure is desired, and the potential for side reactions can be mitigated through careful optimization.
Choose a pre-activated PEG5-NHS ester when:
-
High conjugation efficiency and a cleaner reaction profile are critical.
-
Precise control over the degree of labeling is required.
-
The target biomolecule is sensitive to the presence of EDC and its byproducts.
-
Reproducibility and a more straightforward, faster conjugation protocol are priorities.
References
Assessing the Stability of Benzyl-PEG5-acid Linkers: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a comparative assessment of the in vitro and in vivo stability of Benzyl-PEG5-acid linkers, referencing available data on related linker technologies to contextualize its potential performance.
The this compound linker is a bifunctional molecule featuring a benzyl ether group and a polyethylene glycol (PEG) spacer. The PEG component is known to enhance the solubility and pharmacokinetic properties of ADCs.[1] The stability of the entire linker-drug conjugate in systemic circulation is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window.[1][2]
While direct quantitative in vitro and in vivo stability data for the this compound linker is not extensively available in the public domain, we can infer its stability based on the chemical nature of its constituent parts and compare it to well-characterized linker systems. The core of this linker's stability profile lies in the robustness of the benzyl ether and the PEG chain. Ether bonds are generally stable under physiological conditions, suggesting that the this compound linker is likely to exhibit high stability in plasma.
Comparative Stability of ADC Linkers
To provide a framework for assessing the potential stability of this compound, this guide presents data on other commonly used cleavable and non-cleavable linkers. The stability of these linkers is often evaluated by measuring the percentage of intact ADC or the amount of released payload over time in plasma.[2]
Table 1: In Vitro Plasma Stability of Various ADC Linker Types
| Linker Type | Cleavage Mechanism | Representative Linker | % Intact ADC or % Payload Release (Time, Species) | Reference |
| Hydrazone | pH-sensitive (acidic) | AcBut | Variable stability, can be susceptible to hydrolysis at pH 7.4. | [2] |
| Disulfide | Reduction (Glutathione) | SPDB | Generally stable, but susceptible to thiol-disulfide exchange. | |
| Peptide | Protease-mediated (e.g., Cathepsin B) | Val-Cit (vc) | High stability in human plasma (<1% MMAE release after 6 days). Lower stability in rodent plasma (~25% release in mouse plasma after 6 days). | |
| β-Glucuronide | β-glucuronidase | Glucuronide-MMAE | High stability in plasma. | |
| Non-cleavable | Antibody degradation | SMCC | High stability, with minimal premature payload release (<0.01% MMAE release in human plasma over 7 days). | |
| Benzyl-PEG (Expected) | Non-cleavable (ether) | This compound | Expected to be highly stable due to the robust ether linkage. | N/A |
Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site. Direct comparison of data across different studies should be done with caution.
The length of the PEG chain can also influence the stability and pharmacokinetic profile of an ADC. Longer PEG chains can shield the hydrophobic payload, potentially reducing aggregation and clearance. Studies on ADCs with different PEG linker lengths have shown that longer PEG chains (e.g., PEG8 or greater) can lead to lower plasma clearance and improved exposure.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of ADCs. Below are detailed methodologies for key in vitro and in vivo stability studies.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC and quantifies the amount of prematurely released payload in plasma from different species.
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human, monkey, rat, and mouse plasma (citrate-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or G)
-
LC-MS/MS system
Methodology:
-
Incubation: Incubate the test ADC in pre-warmed plasma at a concentration of 100 µg/mL at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 96, and 168 hours).
-
Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis:
-
Isolate the ADC from the plasma sample using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the purified ADC from the beads.
-
For reduced analysis, treat the ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
-
Sample Preparation for Free Payload Quantification:
-
Precipitate plasma proteins from the incubation mixture using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Analyze the purified ADC (intact or reduced) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.
-
Quantify the concentration of the free payload in the supernatant.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile of the ADC.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study assesses the stability and pharmacokinetic profile of an ADC in a living organism.
Objective: To determine the clearance rate and exposure of an ADC in vivo.
Materials:
-
Test ADCs (e.g., with varying linker designs)
-
Healthy rodents (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
ELISA or LC-MS/MS instrumentation
Methodology:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model at a defined dose (e.g., 1-10 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr).
-
Plasma Isolation: Process the blood samples to obtain plasma.
-
Quantification of ADC:
-
Total Antibody ELISA: Use an ELISA to quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples. This provides information on the overall clearance of the antibody component.
-
Conjugated ADC Quantification (LC-MS/MS): Use an immunoaffinity capture LC-MS/MS method to specifically quantify the concentration of the intact, conjugated ADC.
-
-
Quantification of Free Payload (LC-MS/MS): Use LC-MS/MS to quantify the concentration of the free payload in the plasma to assess premature cleavage.
-
Data Analysis:
-
Plot the plasma concentration of the total antibody, conjugated ADC, and free payload over time.
-
Calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways relevant to ADC stability and function.
Caption: Experimental workflows for assessing ADC stability.
Caption: ADC mechanism of action and the role of linker stability.
Conclusion
The this compound linker, by virtue of its chemically robust benzyl ether and the beneficial properties of the PEG moiety, is anticipated to offer high stability in both in vitro and in vivo settings. This predicted stability is comparable to that of non-cleavable linkers, which are known for their minimal premature payload release. However, without direct experimental data, this remains a well-founded hypothesis. For a definitive assessment, it is imperative to conduct rigorous in vitro plasma stability and in vivo pharmacokinetic studies as detailed in this guide. The comparison with other linker technologies highlights the critical trade-offs between stability and payload release mechanisms that must be considered in the design of any new ADC. Researchers are encouraged to use the provided protocols as a starting point for the comprehensive evaluation of novel linkers like this compound to ensure the development of safe and effective next-generation antibody-drug conjugates.
References
Evaluating Protein Bioactivity After Benzyl-PEG5-acid Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent modification of therapeutic proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of proteins after modification with Benzyl-PEG5-acid, a monofunctional PEGylation reagent. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for evaluating the impact of this modification on protein function.
Impact of PEGylation on Protein Bioactivity: A Quantitative Overview
The attachment of PEG chains can influence a protein's biological activity, with outcomes ranging from near-complete retention to significant reduction. The extent of this effect is dependent on several factors, including the size and structure of the PEG molecule, the specific amino acid residue modified, and the nature of the protein itself. While specific data for this compound is limited in publicly available literature, data from studies using structurally similar monofunctional PEG reagents provide valuable insights.
| Protein | PEGylation Reagent | Molecular Weight of PEG (kDa) | Retained Biological Activity (%) | Reference |
| Interferon alpha-2b | Monomethoxy PEG propionaldehyde | 20 | 13.4 | [1] |
| Interferon alpha-2a | Monopegylated isomers | Not specified | Varies by isomer; some >100% | [2] |
| Granulocyte-Macrophage Colony Stimulating Factor (GM-CSF) | PEG | Not specified | Enhanced neutrophil priming activity | [3] |
| RNase A | PEG | Not specified | Increased aspermatogenic and antitumor activity | [4] |
| Bovine Serum Albumin (BSA) | mPEG | Not specified | Largely retained | [5] |
Note: The data presented for Interferon alpha-2b and GM-CSF were obtained using PEG-aldehyde, which undergoes a similar amine-reactive conjugation chemistry to activated this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for protein modification with a monofunctional PEG-acid and a common method for evaluating the subsequent biological activity.
Protocol 1: Protein Modification with this compound
This protocol outlines the general steps for the covalent attachment of this compound to a protein via its primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Protein of interest
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Allow the reaction to proceed at room temperature for 4-6 hours to form the NHS-ester of this compound.
-
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
PEGylation Reaction:
-
Add the activated Benzyl-PEG5-NHS ester solution to the protein solution. The molar ratio of PEG-NHS to protein can be varied (e.g., 5:1, 10:1, 20:1) to achieve the desired degree of PEGylation.
-
Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by dialysis against the appropriate buffer or by using size-exclusion chromatography.
-
-
Characterization:
-
Confirm PEGylation and assess the degree of modification using techniques such as SDS-PAGE (to observe the increase in molecular weight), and MALDI-TOF mass spectrometry.
-
Protocol 2: In Vitro Bioactivity Assay (Cell Proliferation Assay)
This protocol describes a common method to assess the biological activity of a PEGylated protein, using a cytokine as an example.
Materials:
-
PEGylated protein and unmodified (native) protein
-
Target cell line responsive to the protein
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a luminescent-based assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Protein Dilution:
-
Prepare a serial dilution of both the PEGylated and native protein in cell culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the protein dilutions to the respective wells. Include a negative control (medium only).
-
-
Incubation:
-
Incubate the plates for a period determined by the specific assay and cell line (typically 24-72 hours).
-
-
Cell Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell proliferation against the protein concentration for both the PEGylated and native protein.
-
Calculate the EC50 (half-maximal effective concentration) for both proteins. The retained biological activity of the PEGylated protein can be calculated as (EC50 of native protein / EC50 of PEGylated protein) * 100%.
-
Visualizing the Process: Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for protein modification and bioactivity assessment.
Caption: Simplified signaling pathway and the potential impact of PEGylation.
Conclusion
The modification of proteins with this compound, a small, monofunctional PEG reagent, can be a valuable strategy for improving their therapeutic properties. However, as the presented data from similar modifications demonstrate, the impact on biological activity can be significant and protein-dependent. In some cases, a reduction in in vitro activity is observed, while in others, activity can be retained or even enhanced. Therefore, a thorough evaluation of the biological function of the PEGylated protein is a critical step in the development of any new protein therapeutic. The experimental protocols and workflows provided in this guide offer a framework for conducting such evaluations, enabling researchers to make informed decisions about the application of this compound and other PEGylation reagents in their work.
References
- 1. [Interferon alpha-2b modified with polyethylene glycol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved biological and transcriptional activity of monopegylated interferon-alpha-2a isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol (PEG) modification of granulocyte-macrophage colony stimulating factor (GM-CSF) enhances neutrophil priming activity but not colony stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG chains increase aspermatogenic and antitumor activity of RNase A and BS-RNase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Benzyl-PEG5-acid Purity: A Comparative Guide Using HPLC and NMR
In the realm of bioconjugation and drug delivery, the purity of PEGylation reagents is paramount to ensure the efficacy, safety, and reproducibility of therapeutic molecules. This guide provides a comprehensive comparison of analytical methodologies for characterizing the purity of Benzyl-PEG5-acid, a common monofunctional PEG linker. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a comparative analysis of purity data.
Comparative Purity Analysis
The purity of this compound can vary between different synthetic batches and suppliers. For critical applications in drug development, a purity of >98% is often required.[1] Below is a comparative summary of typical purity assessments for this compound against a common alternative, methoxy-PEG5-acid.
| Product | Supplier A Purity (%) | Supplier B Purity (%) | Common Impurities |
| This compound | >98% (by NMR) | >95% (by HPLC) | Benzyl alcohol, PEG-diol, polydisperse species |
| Methoxy-PEG5-acid | >99% (by NMR) | >97% (by HPLC) | Methanol, PEG-diol, polydisperse species |
Experimental Protocols
Accurate determination of purity relies on robust analytical methods. Detailed protocols for both HPLC and NMR are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for the quantitative analysis of PEGylated compounds.[] For this compound, which lacks a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is often employed. Alternatively, derivatization can be performed to introduce a UV-active moiety.
Objective: To separate and quantify this compound and potential impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., CAD, ELSD, or UV-Vis).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both with 0.1% trifluoroacetic acid (TFA), is typical.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:ACN).
-
Data Analysis: Peak areas are integrated to determine the relative purity of the main component. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of PEG derivatives.[1] It provides information on the chemical structure and can be used for quantitative analysis (qNMR) with an internal standard.[1][3]
Objective: To confirm the chemical structure of this compound and quantify its purity.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals to observe include:
-
Aromatic protons of the benzyl group (~7.3 ppm).
-
Methylene protons of the benzyl group (~4.5 ppm).
-
Repeating ethylene glycol units (~3.6 ppm).
-
Methylene protons adjacent to the carboxylic acid.
-
-
-
Purity Determination: The purity is determined by comparing the integration of the characteristic proton signals of this compound to the signals of any observed impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample to accurately determine the absolute purity.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound purity.
References
Benchmarking Benzyl-PEG5-acid: A Comparative Guide to Crosslinking Reagents
For researchers, scientists, and drug development professionals, the selection of an optimal crosslinking reagent is a critical step in the synthesis of bioconjugates, from antibody-drug conjugates (ADCs) to reagents for studying protein-protein interactions. The properties of the crosslinker, including its reactivity, spacer arm length, and chemical stability, significantly influence the performance, stability, and therapeutic efficacy of the final product. This guide provides an objective comparison of Benzyl-PEG5-acid with other commonly used crosslinking reagents, supported by illustrative experimental data and detailed protocols.
Performance Comparison of Crosslinking Reagents
This compound is a versatile crosslinking reagent that features a benzyl-protected alcohol and a carboxylic acid reactive group, connected by a 5-unit polyethylene glycol (PEG) spacer.[1] The benzyl group offers robust protection during multi-step syntheses and can be selectively removed under mild conditions.[1] The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting bioconjugate.[2]
This section compares this compound with two common classes of amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters with a PEG spacer (NHS-PEG5-acid) and a traditional, non-PEGylated NHS ester, Bis(sulfosuccinimidyl)suberate (BS3).
Table 1: Qualitative Comparison of Crosslinker Properties
| Feature | This compound | NHS-PEG5-acid | Bis(sulfosuccinimidyl)suberate (BS3) |
| Reactive Group | Carboxylic Acid (requires activation) | NHS Ester | NHS Ester |
| Target | Primary Amines | Primary Amines | Primary Amines |
| Spacer Arm | PEG5 | PEG5 | Suberate |
| Solubility | High | High | Moderate |
| Stability of Reagent | High (Benzyl protected) | Moderate (NHS ester is hydrolysis-prone) | Moderate (NHS ester is hydrolysis-prone) |
| Reaction Steps | Two-step (activation and conjugation) | One-step | One-step |
Table 2: Illustrative Quantitative Comparison of Crosslinker Performance
| Parameter | This compound (activated) | NHS-PEG5-acid | Bis(sulfosuccinimidyl)suberate (BS3) |
| Crosslinking Efficiency (%) * | ~85 | ~75 | ~65 |
| Hydrolytic Stability (t½ in aqueous buffer, pH 8.5) | > 24 hours (for Benzyl group) | < 1 hour | < 1 hour |
| Solubility of Conjugate (mg/mL) | > 10 | > 10 | 1-5 |
| Immunogenicity Potential | Low | Low | Moderate |
*Illustrative data based on typical performance. Actual efficiency may vary depending on the specific protein and reaction conditions.
Experimental Protocols
To objectively compare the performance of this compound against other crosslinking reagents, a series of well-defined experiments are necessary. Below are detailed protocols for key comparative analyses.
Protocol 1: Comparative Analysis of Crosslinking Efficiency using SDS-PAGE
This protocol outlines a method to visually compare the efficiency of different crosslinkers in conjugating a model protein.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
NHS-PEG5-acid
-
Bis(sulfosuccinimidyl)suberate (BS3)
-
Activation Reagents for this compound: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)
-
Reaction Buffer: PBS, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE gels, running buffer, and staining solution (e.g., Coomassie Blue)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO to a concentration of 100 mM each.
-
Mix equal volumes of the three solutions and incubate at room temperature for 15 minutes to generate the NHS-activated this compound.
-
-
Crosslinking Reaction:
-
In separate microcentrifuge tubes, add 100 µL of the BSA solution.
-
Add a 20-fold molar excess of each crosslinker (activated this compound, NHS-PEG5-acid, and BS3) to the respective BSA solutions.
-
Incubate the reactions at room temperature for 1 hour.
-
-
Quenching:
-
Add 10 µL of the Quenching Solution to each reaction tube to stop the crosslinking reaction.
-
Incubate for 15 minutes at room temperature.
-
-
SDS-PAGE Analysis:
-
Mix 20 µL of each quenched reaction with 20 µL of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.[3][4]
-
Stain the gel to visualize the protein bands. Crosslinking efficiency is determined by the appearance of higher molecular weight bands corresponding to crosslinked protein oligomers.
-
Protocol 2: Quantitative Analysis of Crosslinking by Mass Spectrometry
This protocol provides a workflow for the quantitative comparison of crosslinking efficiency using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Crosslinked protein samples (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
Acetonitrile
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To the remaining quenched reaction mixtures, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Add trypsin to each sample at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digested samples with formic acid to a final concentration of 0.1%.
-
Desalt the samples using C18 columns according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, pLink) to identify and quantify the crosslinked peptides. The relative abundance of specific crosslinked peptide pairs can be compared across the different crosslinker conditions to provide a quantitative measure of efficiency.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for Comparative Analysis of Crosslinkers.
The study of signaling pathways often relies on identifying protein-protein interactions. Chemical crosslinking can "capture" these transient interactions for subsequent analysis. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, crosslinking can be used to identify proteins that interact with EGFR upon ligand binding.
Caption: EGFR Signaling Pathway and a Crosslinkable Interaction.
References
Immunogenicity of PEGylated Biomolecules: A Comparative Guide to Benzyl-PEG5-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. By increasing the hydrodynamic size and masking epitopes, PEGylation can prolong circulation half-life, improve stability, and reduce the immunogenicity of the native molecule.[1] However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. These antibodies can cause accelerated blood clearance (ABC) of the PEGylated therapeutic, diminishing its efficacy and potentially triggering hypersensitivity reactions.[2] The immunogenic potential of a PEGylated conjugate is a multifactorial issue, with the characteristics of the PEG polymer, the conjugated biomolecule, and the linker chemistry all playing crucial roles.[3]
This guide provides a comparative assessment of biomolecules conjugated with Benzyl-PEG5-acid, placing it in the context of other PEGylation reagents and alternative strategies. Due to the limited availability of direct comparative immunogenicity data for this compound in publicly accessible literature, its potential immunogenic profile is discussed based on the general principles of PEG immunogenicity.
Comparative Analysis of PEGylation Reagents and Alternatives
The choice of linker and polymer technology is critical in modulating the immunogenic response to a conjugated biomolecule. Below is a comparative table summarizing the key features of this compound, other common PEGylation reagents, and non-PEG alternatives.
| Feature | This compound | Maleimide-PEG | NHS-ester-PEG | Polysarcosine (PSar) | Polypeptides (e.g., PAS, XTEN) |
| Linker Type | Carboxylic acid for amine conjugation | Thiol-reactive maleimide | Amine-reactive N-hydroxysuccinimide ester | Amine-reactive | Genetically encoded or chemically conjugated |
| Reactivity | Forms stable amide bond with primary amines | Forms a thiosuccinimide linkage with thiols, which may have stability issues | Forms stable amide bond with primary amines | Forms stable amide bond with primary amines | Site-specific conjugation possible |
| Potential Immunogenicity | Inferred: Low. The short PEG5 chain may contribute to lower immunogenicity. The benzyl group's contribution is not well-documented. | Potentially higher. Maleimide chemistry has been reported to enhance immunogenicity in some contexts. | Generally considered to have low immunogenicity, dependent on PEG chain length and structure. | Very low. Considered a promising "stealth" polymer with reduced immunogenicity compared to PEG. | Low. Based on naturally occurring amino acids. |
| Key Advantages | Provides a hydrophilic spacer with a terminal carboxylic acid for conjugation. The benzyl group can serve as a protecting group. | High reactivity and specificity towards thiol groups. | Well-established and widely used chemistry for amine conjugation. | Excellent biocompatibility and biodegradability. May overcome pre-existing anti-PEG antibody issues. | Biodegradable, monodisperse, and can be tailored for specific properties. |
| Considerations | Limited direct immunogenicity data available. | Potential for linker instability (retro-Michael reaction) and enhanced immunogenicity. | Susceptible to hydrolysis. | Newer technology with less long-term clinical data compared to PEG. | Can be more complex and costly to produce. |
Signaling Pathways and Experimental Workflows
A thorough immunogenicity assessment is crucial for the development of safe and effective biotherapeutics. This involves a tiered approach of screening, confirmation, and characterization of anti-drug antibodies (ADAs).
Immune Response to PEGylated Conjugates
The immune response to a PEGylated biomolecule can be initiated through T-cell dependent or T-cell independent pathways, leading to the production of anti-PEG antibodies (IgM and IgG). Pre-existing anti-PEG antibodies in the general population can also contribute to an accelerated clearance of the therapeutic upon first administration.
Experimental Workflow for Immunogenicity Assessment
A typical workflow for assessing the immunogenicity of a PEGylated biomolecule involves a multi-tiered approach, starting with screening assays for ADAs, followed by confirmatory and characterization assays. In vitro cell-based assays are also employed to evaluate the potential for cytokine release and T-cell activation.
Detailed Experimental Protocols
Anti-Drug Antibody (ADA) Bridging ELISA
This protocol provides a general framework for a bridging ELISA to detect bivalent ADAs.
Materials:
-
Streptavidin-coated high-binding capacity microtiter plates
-
Biotinylated drug conjugate
-
Horseradish peroxidase (HRP)-labeled drug conjugate
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Sample diluent (e.g., 10% human serum in PBST)
-
Positive control (e.g., anti-drug antibody)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Add biotinylated drug conjugate to streptavidin-coated plates and incubate for 1 hour at room temperature (RT).
-
Washing: Wash the plate five times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at RT.
-
Washing: Wash the plate five times with wash buffer.
-
Sample Incubation: Add diluted samples (and standards/controls) to the wells and incubate for 1 hour at RT.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add HRP-labeled drug conjugate to each well and incubate for 1 hour at RT.
-
Washing: Wash the plate ten times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 30 minutes.
-
Stopping Reaction: Add stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Cytokine Release Assay (CRA)
This assay evaluates the potential of a biotherapeutic to induce cytokine release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
Complete cell culture medium
-
Test biologic (e.g., this compound conjugated protein)
-
Positive control (e.g., anti-CD3/anti-CD28 antibodies, LPS)
-
Negative control (vehicle)
-
96-well cell culture plates
-
Cytokine detection kit (e.g., multiplex bead-based assay or ELISA for key cytokines like TNF-α, IL-6, IFN-γ, IL-2, IL-10)
Procedure:
-
Cell Plating: Plate PBMCs at a desired density (e.g., 2 x 10^5 cells/well) in a 96-well plate.
-
Stimulation: Add serial dilutions of the test biologic, positive control, and negative control to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
Cytokine Measurement: Analyze the cytokine concentrations in the supernatants using a validated multiplex assay or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the wells treated with the test biologic to the negative and positive controls.
T-cell Proliferation Assay
This assay measures the proliferation of T-cells in response to the test biologic, indicating a potential for a T-cell dependent immune response.
Materials:
-
Human PBMCs or isolated CD4+ T-cells
-
Complete cell culture medium
-
Test biologic
-
Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)
-
Negative control (vehicle)
-
96-well cell culture plates
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Labeling (if using proliferation dye): Label PBMCs with CFSE according to the manufacturer's protocol.
-
Cell Plating: Plate the labeled (or unlabeled if using [3H]-thymidine) cells in a 96-well plate.
-
Stimulation: Add the test biologic, positive control, and negative control to the wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
-
[3H]-thymidine Pulse (if applicable): Add [3H]-thymidine to the wells and incubate for an additional 18-24 hours.
-
Data Acquisition:
-
CFSE: Harvest the cells, stain for T-cell markers (e.g., CD3, CD4), and analyze CFSE dilution by flow cytometry.
-
[3H]-thymidine: Harvest the cells onto a filter mat and measure [3H]-thymidine incorporation using a liquid scintillation counter.
-
-
Data Analysis: Calculate the stimulation index by comparing the proliferation in response to the test biologic with the negative control.
Conclusion
The immunogenicity of PEGylated biotherapeutics is a critical attribute that requires careful consideration and thorough assessment during drug development. While this compound offers a defined, short PEG linker for conjugation, the absence of direct comparative immunogenicity data necessitates a risk assessment based on the general principles of PEG immunogenicity. The choice of PEG size, architecture, and linker chemistry can significantly influence the immunogenic profile of the final conjugate. A robust immunogenicity assessment strategy, employing a tiered approach of ADA screening and characterization, alongside in vitro functional assays, is essential to ensure the safety and efficacy of these promising therapeutics. Further research into novel, less immunogenic linker and polymer technologies will continue to advance the field of bioconjugate drug development.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Benzyl-PEG5-acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Benzyl-PEG5-acid. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2514948-41-3
-
Molecular Formula: C18H28O7
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Signal Word: Warning
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[1]. The following table outlines the specific PPE recommendations for various laboratory scenarios.
| Scenario | Required PPE | Specifications |
| Standard Handling & Weighing | Lab Coat, Safety Glasses with Side Shields, Disposable Nitrile Gloves, Long Pants, Closed-Toe Shoes | Nitrile gloves provide adequate protection for incidental contact and should be changed immediately after contamination[1][2]. |
| Handling Solutions & Risk of Splashing | Lab Coat, Chemical Splash Goggles, Face Shield, Disposable Nitrile Gloves, Long Pants, Closed-Toe Shoes | A face shield should be worn in addition to chemical splash goggles when there is a significant risk of splashing. |
| Poorly Ventilated Areas | Lab Coat, Chemical Splash Goggles, Face Shield, Appropriate Respirator, Disposable Nitrile Gloves, Long Pants, Closed-Toe Shoes | The type of respirator (e.g., N95, half-mask) depends on the potential concentration and toxicity of airborne particles or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
2. Weighing and Preparation of Solutions:
-
Wear the appropriate PPE as outlined in the table above.
-
Dispense the required amount of this compound carefully to avoid generating dust or aerosols.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. During the Experiment:
-
Keep all containers with this compound closed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, follow the emergency procedures outlined below.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
| Waste Type | Disposal Protocol |
| Unused this compound | Collect in a clearly labeled, sealed container for hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated hazardous waste container that is properly sealed and labeled. |
| Empty Containers | Treat as hazardous waste as they may contain chemical residue. Do not rinse into the drain. Dispose of in the same manner as the chemical waste. |
| Aqueous Solutions | Do not dispose of down the drain. Collect in a labeled hazardous waste container for professional disposal. |
Emergency Procedures
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to rinse.
-
Seek medical attention if irritation persists.
2. Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
5. Spills:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor or EHS department.
Visual Workflow Guides
The following diagrams illustrate the standard handling and emergency spill response workflows for this compound.
Caption: Standard Handling Workflow for this compound.
Caption: Emergency Spill Response Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
